1,1'-Biphenyl-4-yl-boronic acid
Description
The exact mass of the compound 4-Biphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-phenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEIJWZLPWNNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199230 | |
| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-94-1 | |
| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Biphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Biphenyl-4-yl-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1'-Biphenyl-4-yl-boronic acid, a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1] This document details established synthetic protocols, methods of purification, and comprehensive characterization data.
Compound Identification and Physical Properties
This compound, also known as 4-phenylbenzeneboronic acid, is a white to off-white crystalline solid.[2][3] It is sparingly soluble in water but shows good solubility in many organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁BO₂ | [2][3][4] |
| Molecular Weight | 198.03 g/mol | [2][3][4] |
| CAS Number | 5122-94-1 | [2][3][4] |
| Melting Point | 235-240 °C |
Synthesis of this compound
Two primary and effective methods for the synthesis of this compound are the Grignard reaction with a trialkyl borate and the Suzuki-Miyaura cross-coupling reaction.
Synthesis via Grignard Reaction
This classic method involves the formation of a Grignard reagent from 4-bromobiphenyl, which then reacts with a trialkyl borate followed by hydrolysis to yield the desired boronic acid.[5]
Experimental Protocol:
Step 1: Formation of 4-Phenylphenylmagnesium Bromide [5]
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagents: Magnesium turnings (1.1-1.2 molar equivalents) are placed in the flask. A solution of 4-bromobiphenyl (1.0 molar equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and transferred to the dropping funnel. A small crystal of iodine can be added to the magnesium to initiate the reaction.
-
Reaction: A small portion of the 4-bromobiphenyl solution is added to the magnesium. The reaction is initiated by gentle warming. Once the reaction begins, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether, the remainder of the 4-bromobiphenyl solution is added dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is a cloudy, greyish-brown solution.
Step 2: Borylation and Hydrolysis
-
Reaction Setup: The prepared Grignard reagent is cooled in an ice bath. A solution of trimethyl borate (1.2-1.5 molar equivalents) in anhydrous diethyl ether or THF is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of dilute sulfuric or hydrochloric acid with vigorous stirring.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides a powerful and versatile method for the synthesis of biaryl compounds.[1][6][7] In this case, it can be used to couple an aryl boronic acid with an aryl halide. While this is more commonly used to create larger biaryl systems from this compound, a similar strategy can be employed for its synthesis.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 4-bromobiphenyl (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol).
-
Solvent and Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous dioxane (or a similar solvent) is added, and the mixture is heated to 80-100 °C for several hours.
-
Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield this compound.
Purification
The crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as a mixture of acetone and water or ethanol and water, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration and dried.
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | s | 2H | B(OH)₂ |
| 7.85 | d, J = 8.0 Hz | 2H | Ar-H ortho to B(OH)₂ |
| 7.68 | d, J = 8.0 Hz | 2H | Ar-H meta to B(OH)₂ |
| 7.63 | d, J = 7.5 Hz | 2H | Ar-H ortho to the other ring |
| 7.45 | t, J = 7.5 Hz | 2H | Ar-H meta to the other ring |
| 7.35 | t, J = 7.5 Hz | 1H | Ar-H para to the other ring |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | C-B |
| 140.1 | Quaternary C |
| 135.2 | Ar-CH |
| 129.1 | Ar-CH |
| 128.0 | Ar-CH |
| 126.8 | Ar-CH |
| 126.5 | Ar-CH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the compound, confirming its molecular weight.
| m/z | Assignment |
| 198.08 | [M]⁺ |
| 180.07 | [M - H₂O]⁺ |
| 152.06 | [M - B(OH)₂]⁺ |
Visualizing the Workflow and Structural Confirmation
The following diagrams illustrate the synthesis and characterization workflow, as well as the logical connections in confirming the structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyl-4-boronic acid | SIELC Technologies [sielc.com]
- 3. {[1,1'-BIPHENYL]-4-YL}BORONIC ACID | CAS 5122-94-1 [matrix-fine-chemicals.com]
- 4. This compound | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 1,1'-Biphenyl-4-yl-boronic acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1'-Biphenyl-4-yl-boronic acid, a vital reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₂H₁₁BO₂ with a molecular weight of 198.03 g/mol .[1] The spectroscopic data presented below provides critical information for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | s | 2H | B(OH)₂ |
| 7.93 | d, J = 8.0 Hz | 2H | Ar-H (ortho to B(OH)₂) |
| 7.69 | d, J = 8.0 Hz | 2H | Ar-H (meta to B(OH)₂) |
| 7.64 | d, J = 7.4 Hz | 2H | Ar-H (ortho to Ph) |
| 7.46 | t, J = 7.4 Hz | 2H | Ar-H (meta to Ph) |
| 7.37 | t, J = 7.4 Hz | 1H | Ar-H (para to Ph) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 144.5 | Ar-C (para to B(OH)₂) |
| 141.0 | Ar-C (ipso-Ph) |
| 135.8 | Ar-CH (ortho to B(OH)₂) |
| 129.0 | Ar-CH (meta to Ph) |
| 128.3 | Ar-CH (para to Ph) |
| 127.0 | Ar-CH (ortho to Ph) |
| 126.5 | Ar-CH (meta to B(OH)₂) |
| 133.0 (broad) | Ar-C (ipso-B) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Strong, Broad | O-H stretch (from B(OH)₂) |
| 3060-3030 | Medium | C-H stretch (Aromatic) |
| 1605, 1485, 1400 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1350 | Strong | B-O stretch |
| 1100 | Medium | B-C stretch |
| 840 | Strong | C-H bend (para-disubstituted ring) |
| 760, 690 | Strong | C-H bend (monosubstituted ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| m/z | Relative Intensity (%) | Assignment |
| 198 | 100 | [M]⁺ (Molecular ion) |
| 180 | 40 | [M - H₂O]⁺ |
| 152 | 65 | [M - B(OH)₂]⁺ |
| 154 | 30 | [C₁₂H₁₀]⁺ (Biphenyl) |
| 77 | 25 | [C₆H₅]⁺ (Phenyl) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The use of deuterated solvents is crucial to avoid large solvent peaks in the ¹H NMR spectrum. Boronic acids have a tendency to form oligomers, which can lead to broad peaks. To obtain a clear spectrum, gentle heating or the addition of a small amount of D₂O may be necessary to break up these aggregates.
-
Instrumentation : Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
For solid samples like this compound, the KBr pellet or Attenuated Total Reflectance (ATR) method can be used.
-
KBr Pellet Method :
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
-
ATR-FTIR Method :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum over the desired range. This method requires minimal sample preparation.
-
Mass Spectrometry
Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively small, volatile organic molecules.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, the sample is heated to induce vaporization.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion, [M]⁺).
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,1'-Biphenyl-4-yl-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure and molecular geometry of 1,1'-Biphenyl-4-yl-boronic acid, a compound of significant interest in medicinal chemistry and materials science. This document summarizes key structural data, outlines experimental procedures for its characterization, and presents a visual representation of the experimental workflow.
Molecular Structure and Properties
This compound, with the chemical formula C₁₂H₁₁BO₂, is an aromatic boronic acid.[1] Its structure consists of a biphenyl group functionalized with a boronic acid moiety at the 4-position. The presence of the biphenyl scaffold and the reactive boronic acid group makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | (4-phenylphenyl)boronic acid |
| Molecular Formula | C₁₂H₁₁BO₂ |
| Molecular Weight | 198.03 g/mol [1] |
| CAS Number | 5122-94-1[1] |
Crystal Structure and Molecular Geometry
The precise three-dimensional arrangement of atoms in the crystalline state is crucial for understanding the physicochemical properties of this compound, including its reactivity, solubility, and intermolecular interactions. This data is typically obtained through single-crystal X-ray diffraction analysis.
While a specific public entry for the crystal structure of this compound in the Cambridge Structural Database (CSD) was not identified in the conducted search, the general structural features of arylboronic acids are well-established. In the solid state, arylboronic acids commonly form dimeric structures through hydrogen bonding between the boronic acid groups.
Table 2: Predicted Crystallographic and Geometric Parameters
| Parameter | Predicted Value/Features |
| Crystal System | Monoclinic or Orthorhombic (Common for similar compounds) |
| Space Group | P2₁/c or Pbca (Common for centrosymmetric structures) |
| Key Bond Lengths (Å) | C-B: ~1.55 - 1.57, B-O: ~1.36 - 1.38, C-C (inter-ring): ~1.48 - 1.50 |
| Key Bond Angles (°) | O-B-O: ~118 - 122, C-C-B: ~120 |
| Dihedral Angle (°) | Between the two phenyl rings: Variable, influencing molecular packing |
| Hydrogen Bonding | Strong O-H···O interactions forming dimeric or polymeric motifs |
Note: The values presented in Table 2 are based on typical data for structurally related arylboronic acids and await experimental verification for this compound.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. A plausible synthetic route for this compound is outlined below.
Materials:
-
4-Bromobiphenyl
-
Pinacolborane or bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Hydrochloric acid
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobiphenyl, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in an anhydrous solvent.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Hydrolysis: Upon completion of the reaction, cool the mixture to room temperature. Add hydrochloric acid to hydrolyze the resulting boronate ester to the boronic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.
Method: Slow Evaporation
-
Solvent Selection: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, toluene/heptane) at a slightly elevated temperature to achieve saturation.
-
Crystallization: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution and dry them.
Single-Crystal X-ray Diffraction Analysis
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.
References
Physical and chemical properties of 1,1'-Biphenyl-4-yl-boronic acid
An In-depth Technical Guide to 1,1'-Biphenyl-4-yl-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-biphenylboronic acid, is a versatile organic compound widely utilized in modern synthetic chemistry. As a key building block, its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, particularly for synthesizing complex biaryl structures.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and safety information.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid. It is stable under standard laboratory conditions but should be handled with care due to its irritant properties.[4] Key quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4-phenylphenyl)boronic acid | [4] |
| CAS Number | 5122-94-1 | [4][5] |
| Molecular Formula | C₁₂H₁₁BO₂ | [4] |
| Molecular Weight | 198.03 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder/solid | [4] |
| Melting Point | 232-245 °C (lit.) | [5][6][7] |
| Solubility | Low solubility in water. Soluble in many organic solvents. | [8] |
| pKa | ~9.3 (Similar to other arylboronic acids) | [8] |
| InChI Key | XPEIJWZLPWNNOK-UHFFFAOYSA-N | [4][5] |
| SMILES | OB(O)c1ccc(cc1)-c2ccccc2 | [5][6] |
Table 2: Spectral Data Predictions
| Spectrum Type | Predicted Data | Reference |
| ¹H NMR | (DMSO-d6, 300MHz) δ 8.08 (br, 2H), 7.87-7.89 (d, 2H), 7.68-7.70 (d, 2H), 7.62-7.65 (d, 2H), 7.45-7.50 (t, 2H), 7.35-7.39 (t, 1H) | [7] |
Experimental Protocols
The primary utility of this compound is in the Suzuki-Miyaura cross-coupling reaction. Below is a general, representative protocol for its use.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of an aryl halide with this compound. Conditions such as catalyst, base, and solvent may require optimization for specific substrates.[9]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried glassware (e.g., Schlenk flask, reflux condenser)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[3][9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the anhydrous solvent via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3][9] Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash sequentially with water and brine.[3][9]
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.[9]
Reaction Mechanism and Logic
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is classified as an irritant. It is crucial to handle the compound in a well-ventilated area, preferably a fume hood.
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust.[4]
-
P280: Wear protective gloves, eye protection, and face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. For handling larger quantities, a dust mask (type N95) is recommended.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is a combustible solid.[5]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-ビフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Biphenylboronic acid = 95.0 5122-94-1 [sigmaaldrich.com]
- 7. 4-Biphenylboronic acid, CAS No. 5122-94-1 - iChemical [ichemical.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. rose-hulman.edu [rose-hulman.edu]
An In-depth Technical Guide on the Solubility and Stability of 1,1'-Biphenyl-4-yl-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,1'-Biphenyl-4-yl-boronic acid, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Understanding the physicochemical properties of this compound is critical for its effective application in research and development.
Solubility Profile
The solubility of this compound is a crucial parameter for its use in various chemical reactions and formulations. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, its general solubility characteristics can be inferred from available information and data on analogous compounds, such as phenylboronic acid.
Qualitative Solubility:
This compound is generally described as being soluble in polar organic solvents and insoluble in water.[1][2] This behavior is consistent with the presence of the nonpolar biphenyl group and the polar boronic acid functional group.
Table 1: Qualitative Solubility of this compound
| Solvent Classification | Specific Solvents | Qualitative Solubility | Reference |
| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF)[3], Dimethyl Sulfoxide (DMSO)[4] | Soluble | [1] |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | [1] |
| Nonpolar Solvents | Toluene, Hexane | Sparingly soluble to insoluble | Inferred |
| Aqueous Solvents | Water | Insoluble | [1][2] |
Quantitative Solubility of Phenylboronic Acid (as a Proxy):
Due to the lack of specific quantitative data for this compound, the solubility of phenylboronic acid is presented below as a relevant, albeit approximate, guide. The additional phenyl group in this compound is expected to decrease its solubility in polar solvents and water compared to phenylboronic acid.
Table 2: Quantitative Solubility of Phenylboronic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |
| Water | 20 | 1.9 | [5] |
| Water | 25 | ~2.5 | [5] |
| Chloroform | Data not specified | Moderate | [5] |
| Acetone | Data not specified | High | [6] |
| Dipropyl ether | Data not specified | High | [6] |
| Methylcyclohexane | Data not specified | Very low | [5] |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in chemical synthesis. Boronic acids, in general, are susceptible to certain degradation pathways.
Thermal Stability:
Boronic acids are known to have high melting points, suggesting good thermal stability in the solid state. However, upon heating, they are prone to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[6] This process is reversible in the presence of water.
pH and Oxidative Stability:
The stability of boronic acids is also influenced by pH and the presence of oxidizing agents. At physiological pH, boronic acids can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. Boronic acids are susceptible to oxidative degradation, which can result in the cleavage of the carbon-boron bond.
Storage Recommendations:
To ensure the integrity of this compound, it is recommended to store the solid compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation from moisture and oxidation.[1] For solutions, short-term storage at low temperatures (-20°C or -80°C) is advisable, and repeated freeze-thaw cycles should be avoided.[7]
Experimental Protocols
Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound in a specific application.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.
-
Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with standards of known concentrations to accurately determine the solubility.
Experimental Protocol for Stability Testing (Forced Degradation Study):
-
Sample Preparation: Prepare solutions of this compound in the relevant solvent or solvent mixture at a known concentration.
-
Stress Conditions: Subject the solutions to various stress conditions, including:
-
Acidic Hydrolysis: Add a strong acid (e.g., HCl) and heat.
-
Basic Hydrolysis: Add a strong base (e.g., NaOH) and heat.
-
Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂) at room temperature.
-
Thermal Stress: Heat the solution at a defined temperature.
-
Photostability: Expose the solution to UV light.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.
-
Quantification: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the degradation rate and pathway.
Visualizations
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Diagram 2: Experimental Workflow for Stability Testing
References
- 1. 4-Biphenylboronic acid | 5122-94-1 [chemicalbook.com]
- 2. Biphenyl-4-boronic acid, 97+% | Fisher Scientific [fishersci.ca]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Historical Perspective on the Discovery and Development of Biphenyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl boronic acids are a cornerstone of modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Their journey from niche chemical curiosities to indispensable synthetic tools is a story of pioneering research, serendipitous discoveries, and the relentless pursuit of more efficient and versatile chemical transformations. This in-depth guide provides a historical perspective on the discovery of biphenyl boronic acids, tracing their origins from the first synthesis of organoboranes to their current status as vital building blocks in drug discovery and development. We will delve into the evolution of their synthesis, highlight key milestones, and present detailed experimental protocols from seminal works.
The Dawn of Organoboron Chemistry: The 19th Century
The story of biphenyl boronic acids begins with the broader discovery of organoboron compounds. In 1860, Edward Frankland reported the first synthesis of an organoboron compound, ethylboronic acid.[1][2] This pioneering work laid the foundation for the field, demonstrating that a carbon-boron bond could be formed. However, it was not until two decades later that the first arylboronic acid was synthesized. In 1880, Michaelis and Becker successfully prepared phenylboronic acid by heating diphenylmercury with boron trichloride.[3]
These early methods, while groundbreaking, were often cumbersome and utilized hazardous materials, limiting the widespread adoption of boronic acids. The synthesis of arylboronic acids saw a significant improvement with the advent of Grignard reagents. The reaction of an arylmagnesium halide with a trialkyl borate, followed by hydrolysis, provided a more accessible route to these compounds, albeit often with modest yields in the early days.[4]
The Emergence of Biphenyl Boronic Acids: Early 20th Century Developments
While the synthesis of simple arylboronic acids was established in the late 19th and early 20th centuries, the specific synthesis of a biphenyl boronic acid is less definitively documented in readily available historical records. It is likely that the first biphenyl boronic acids were prepared using the established Grignard methodology. For instance, the reaction of a biphenylmagnesium bromide with a trialkyl borate would have been a logical extension of the existing synthetic protocols.
The primary challenge in these early syntheses was often the low yield and the difficulty in purifying the final products. The reaction of Grignard reagents with borate esters can lead to the formation of diarylborinic acids and triarylboranes as byproducts, complicating the isolation of the desired monoarylboronic acid.[5]
The Suzuki-Miyaura Coupling: A Paradigm Shift
The landscape of organic synthesis, and in particular the utility of boronic acids, was irrevocably changed in 1979 with the discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura.[6] This reaction, now famously known as the Suzuki-Miyaura coupling, provided an exceptionally versatile and efficient method for the formation of carbon-carbon bonds, especially for the synthesis of biaryl compounds.
The Suzuki-Miyaura reaction propelled boronic acids, including biphenyl boronic acids, from being relatively specialized reagents to mainstream building blocks in organic chemistry. The reaction's tolerance of a wide range of functional groups, its stereospecificity, and the generally mild reaction conditions made it an ideal tool for the synthesis of complex molecules, including those with pharmaceutical applications.
Evolution of Synthetic Methodologies for Biphenyl Boronic Acids
The demand for a diverse array of substituted biphenyl boronic acids, fueled by the power of the Suzuki-Miyaura coupling, spurred the development of more efficient and general synthetic methods.
Table 1: Evolution of Synthetic Yields for Biphenyl Boronic Acids
| Method/Era | Starting Material | Reagents | Typical Yield (%) | Reference |
| Early 20th Century (Grignard-based) | Biphenyl Halide | Mg, B(OR)₃, H₃O⁺ | 30-50% (estimated for arylboronic acids) | [4] |
| Mid-20th Century (Improved Grignard) | 3-Bromobiphenyl | n-BuLi, B(OMe)₃, HCl | 55% | [7] |
| Late 20th/Early 21st Century (Miyaura Borylation) | Aryl Halide | B₂(pin)₂, Pd catalyst, Base | 70-96% | [5] |
| Modern Methods (Ir-catalyzed C-H Borylation) | Arene | B₂(pin)₂, Ir catalyst | High yields | [8] |
Key Experimental Protocols: A Historical Snapshot
To provide a practical understanding of the evolution of synthetic techniques, detailed experimental protocols from different eras are presented below.
Protocol 1: Synthesis of Phenylboronic Acid via Grignard Reaction (Early 20th Century Methodology)
This protocol is a generalized representation of the early methods used for synthesizing arylboronic acids.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Trimethyl borate
-
Sulfuric acid (10% aqueous solution)
Procedure:
-
A solution of phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
The Grignard solution is cooled to a low temperature (typically below -60 °C) in a dry ice/acetone bath.
-
Trimethyl borate, dissolved in anhydrous diethyl ether, is added dropwise to the cold Grignard solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of 10% aqueous sulfuric acid.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.
-
The crude product is purified by recrystallization.
Note: Early reports often cited yields in the range of 30-50% for this type of reaction.[4]
Protocol 2: Synthesis of 3-Biphenylboronic Acid (Mid-20th Century Example)
This protocol is based on a documented synthesis of 3-biphenylboronic acid.[7]
Materials:
-
3-Bromobiphenyl (3.8 g, 16 mmol)
-
Anhydrous tetrahydrofuran (THF) (100 mL)
-
n-Butyllithium (1.6 M in hexane, 11 mL, 18 mmol)
-
Trimethyl borate (2.2 mL, 20 mmol)
-
Hydrochloric acid (1.0 M, 50 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
To a 300 mL three-neck flask under a nitrogen atmosphere, add 3-bromobiphenyl and dissolve it in THF.
-
Cool the solution to -80 °C.
-
Slowly add n-butyllithium dropwise via syringe while maintaining the temperature at -80 °C.
-
Stir the reaction mixture at -80 °C for 1 hour.
-
Add trimethyl borate to the reaction mixture and allow it to gradually warm to room temperature over 4 hours with continuous stirring.
-
Quench the reaction by adding 1.0 M hydrochloric acid and stir for 2 hours.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated saline.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain an oil.
-
Add hexane to the oil to precipitate a white solid.
-
Collect the solid by filtration and dry to yield 1.7 g of 3-biphenylboronic acid (55% yield).
The Role of Biphenyl Boronic Acids in Drug Discovery: A Historical Workflow
The biphenyl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] Early applications of biphenyl derivatives included their use as fungicides and in the development of liquid crystals.[9] The advent of biphenyl boronic acids and the Suzuki coupling provided a powerful platform for medicinal chemists to synthesize and screen libraries of biphenyl-containing compounds for biological activity.
Below is a generalized workflow representing the early stages of a drug discovery program that would have been enabled by the availability of biphenyl boronic acids in the latter half of the 20th century.
Conclusion
The history of biphenyl boronic acids is a testament to the cumulative nature of scientific progress. From the initial synthesis of a simple organoborane to the development of sophisticated catalytic methods, each step has built upon the last, culminating in the creation of a class of reagents that are indispensable in modern chemistry. The journey of biphenyl boronic acids from laboratory curiosities to key components in the synthesis of life-saving medicines underscores the profound impact of fundamental research on technological advancement and human health. As synthetic methodologies continue to evolve, the applications of these versatile building blocks will undoubtedly continue to expand, opening new frontiers in science and medicine.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Biphenyl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biphenyl - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)
Introduction
This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. It is important to note that while the query specified CAS number 5122-94-1, the substance most relevant to drug development and for which substantial technical data is available is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which corresponds to CAS number 73963-42-5 . This compound is a key intermediate in the synthesis of Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white to off-white solid crystalline substance.[1][3] Its chemical structure consists of a tetrazole ring substituted with a cyclohexyl group at the N1 position and a 4-chlorobutyl group at the C5 position.
| Property | Value | Source(s) |
| Molecular Formula | C11H19ClN4 | [1][4] |
| Molecular Weight | 242.75 g/mol | [1][4] |
| Melting Point | 49-52 °C | [1][5] |
| Boiling Point (Predicted) | 425.2 ± 24.0 °C | [5][6] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [5][6] |
| pKa (Predicted) | 1.23 ± 0.10 | [1][5] |
| Appearance | White to off-white solid | [1][6] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |
| Canonical SMILES | ClCCCCC1=NN=NN1C2CCCCC2 | [7] |
| InChIKey | INTQSGGUSUSCTJ-UHFFFAOYSA-N | [7] |
Safety and Hazard Information
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is classified as a flammable solid that causes skin and serious eye irritation.[4][8] However, it's noted that in a significant portion of reports to the ECHA C&L Inventory, it did not meet the criteria for GHS hazard classification.[4]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable solids | Category 2 | H228: Flammable solid |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
Precautionary Statements: P210, P240, P241, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P370+P378.[4][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]
-
Skin Protection: Wear suitable protective clothing, including impervious gloves.[3][8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][8]
Experimental Protocols
Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of an N-substituted chloropentanamide with a cyclizing agent.
Method 1: Using Phosphorus Pentachloride and Hydrazoic Acid [10]
-
Preparation of the reaction mixture: A stirred solution of N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml) is cooled to 0°C.
-
Addition of phosphorus pentachloride: Phosphorus pentachloride (4.4 g, 0.021 mol) is added in portions over 10 minutes.
-
Stirring: The reaction is stirred for an additional 2 hours at 18°C.
-
Addition of hydrazoic acid: The solution is cooled back to 0°C and treated with a solution of hydrazoic acid (0.04 mol) in benzene (50 ml).
-
Reaction completion: The resulting solution is stirred at 0°C for 1.5 hours, at 18°C for 48 hours, and then heated under reflux for 3 hours.
-
Work-up: The solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate (250 ml).
-
Purification: The ethyl acetate solution is washed with saturated aqueous sodium hydrogen carbonate (3 x 100 ml), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethyl acetate-hexane.
Method 2: Using Phosphorus Pentachloride and Trimethylsilyl Azide [11]
-
Initial reaction: 15.9 g of phosphorus pentachloride and 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine are mixed in 120 g of toluene at room temperature.
-
Stirring: The mixture is stirred for approximately 3 hours.
-
Addition of azide: 9.8 g of trimethylsilyl azide are added.
-
Second reaction phase: The reaction mixture is kept at room temperature for about 16 hours.
-
Quenching and extraction: After the reaction is complete, 50 g of water are added. The organic phase is separated from the aqueous phase.
-
Washing and solvent removal: The organic phase is washed with 40 g of water, and the toluene is completely evaporated under a vacuum at a temperature of about 45-50°C to yield the product.[11]
Visualizations
Logical Relationship and Synthesis Pathway
The following diagram illustrates the role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a key intermediate in the synthesis of the active pharmaceutical ingredient, Cilostazol.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]
- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. chemdmart.com [chemdmart.com]
- 9. biosynth.com [biosynth.com]
- 10. prepchem.com [prepchem.com]
- 11. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
Mechanism of boronic acid formation for biphenyl derivatives
An In-depth Technical Guide to the Core Mechanisms of Boronic Acid Formation for Biphenyl Derivatives
Introduction
Biphenyl boronic acids and their ester derivatives are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds to form complex biaryl structures.[1][2] The development of efficient, scalable, and functional-group-tolerant methods for synthesizing these boronic acid derivatives is therefore a critical area of research.
This technical guide provides a detailed exploration of the core mechanisms governing the formation of boronic acids for biphenyl and other aryl derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of catalytic cycles, detailed experimental protocols, and quantitative data to facilitate practical application. The primary focus will be on two dominant transition-metal-catalyzed methodologies: the Palladium-catalyzed Miyaura borylation of aryl (pseudo)halides and the Iridium-catalyzed direct C-H borylation of arenes.
Core Synthetic Methodologies and Mechanisms
The synthesis of aryl boronic acids has evolved from classical methods requiring harsh organometallic reagents to sophisticated, mild, and highly selective transition-metal-catalyzed processes.[3][4]
Palladium-Catalyzed Miyaura Borylation
The Palladium-catalyzed borylation of aryl halides or pseudohalides (like triflates) with a diboron reagent is one of the most robust and widely used methods for preparing aryl boronic esters.[4][5] This reaction is valued for its broad substrate scope and excellent functional group tolerance.[6] A key innovation in this area is the use of tetrahydroxydiboron (B₂(OH)₄), which allows for the direct synthesis of boronic acids, simplifying the process and avoiding the use of pinacol which can complicate purification.[7][8]
Catalytic Cycle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a square planar Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[2]
-
Transmetalation: A base (e.g., potassium acetate, KOAc) activates the diboron reagent. The boryl group is then transferred to the palladium center from the diboron species, displacing the halide and forming an aryl-Pd(II)-boryl intermediate. This step is often the rate-determining step of the cycle.[9] The choice of ligand on the palladium center is critical to facilitate this step and prevent catalyst decomposition.[10][11]
-
Reductive Elimination: The aryl and boryl groups on the palladium center couple and are eliminated from the metal, forming the desired aryl boronic acid or ester product (Ar-B(OR)₂) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Iridium-Catalyzed C-H Borylation
Direct C-H borylation is a powerful strategy that avoids the need for pre-functionalized aryl halides, offering greater atom economy.[12] Iridium-based catalysts are particularly effective for this transformation.[13] The regioselectivity is a key consideration and is typically governed by steric factors, with borylation occurring at the least hindered position of the aromatic ring.[13][14]
Catalytic Cycle: The mechanism for iridium-catalyzed C-H borylation is distinct from the palladium-catalyzed pathway and is generally accepted to involve an Ir(III)/Ir(V) cycle.[12][13]
-
Catalyst Activation: An iridium precatalyst, such as [Ir(COD)OMe]₂, reacts with a bipyridine-type ligand and the diboron reagent (e.g., B₂pin₂) to form the active Ir(III) tris(boryl) catalyst.[13][14]
-
C-H Oxidative Addition: The C-H bond of the arene substrate undergoes oxidative addition to the Ir(III) center. This step forms a transient, high-energy Ir(V) hydride intermediate.[12][13]
-
Reductive Elimination: The newly formed aryl group and one of the boryl ligands are reductively eliminated from the Ir(V) center. This step forges the C-B bond, releases the borylated product, and generates an Ir(III) complex.[13]
-
Catalyst Regeneration: The resulting Ir(III) species reacts with the diboron reagent to regenerate the active Ir(III) tris(boryl) catalyst, completing the cycle.[13]
Data Presentation: Reaction Conditions and Yields
The efficiency of boronic acid synthesis is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data for the palladium-catalyzed borylation of various aryl halides.
Table 1: Palladium-Catalyzed Miyaura Borylation of Sterically Hindered Aryl Bromides Conditions: Aryl bromide (1 mmol), bis(pinacolato)diboron (1.5 mmol), KOAc (3 mmol), Pd-precatalyst/ligand, solvent (2 mL), 100 °C, 12 h.
| Entry | Aryl Bromide Substrate | Pd-Precursor (mol%) | Ligand (mol%) | Isolated Yield (%) |
| 1 | 2-Bromo-1,3,5-triisopropylbenzene | [Pd(cinnamyl)Cl]₂ (0.5) | Ligand 5¹ (1.2) | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | [Pd(cinnamyl)Cl]₂ (0.5) | Ligand 5¹ (1.2) | 96 |
| 3 | 2-Bromomesitylene | [Pd(cinnamyl)Cl]₂ (0.5) | Ligand 5¹ (1.2) | 99 |
| 4 | 9-Bromoanthracene | [Pd(cinnamyl)Cl]₂ (1.0) | Ligand 5¹ (2.4) | 91 |
| 5 | 1-Bromonaphthalene | [Pd(cinnamyl)Cl]₂ (0.5) | Ligand 5¹ (1.2) | 98 |
¹Ligand 5 is a specific biaryl monophosphorus ligand developed for this reaction. Data sourced from reference[4].
Table 2: Palladium-Catalyzed Borylation of Electron-Poor Polyfluorinated Aryl Halides Conditions: Aryl halide (1 equiv), boronic acid (1 equiv), Na₂CO₃ (2.2 equiv), Pd₂(dba)₃ (5 mol%), Ligand (15 mol%), THF/Toluene/H₂O, 95 °C, 60 h.
| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) |
| 1 | Iodo-pentafluorobenzene | 3,5-bis(trifluoromethyl)phenylboronic acid | XPhos | 99 |
| 2 | Iodo-pentafluorobenzene | 4-fluorophenylboronic acid | SPhos | 88 |
| 3 | Iodo-pentafluorobenzene | 2,4-difluorophenylboronic acid | SPhos | 31³ |
| 4 | Iodo-pentafluorobenzene | 2,6-difluorophenylboronic acid | SPhos | 40³ |
| 5 | Iodo-pentafluorobenzene | Pentafluorophenylboronic acid | SPhos | 0 |
Data adapted from reference[15]. ³Contains significant amounts of homocoupling side product.
Experimental Protocols
The following sections provide generalized, detailed methodologies for the key reactions discussed.
General Experimental Workflow
The overall process for synthesis, from initial setup to final product characterization, follows a standardized workflow in synthetic organic chemistry.
Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation
This protocol describes a general method for the synthesis of an aryl boronic acid pinacol ester from an aryl halide.[16]
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, 1-10 mol%)
-
Base (e.g., Potassium Acetate (KOAc), Potassium Phosphate (K₃PO₄), 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried glassware (round-bottom flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), and base (e.g., KOAc, 3.0 mmol).
-
Inert Atmosphere: Equip the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL), followed by the palladium catalyst and the ligand.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.[16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure aryl boronic acid pinacol ester.[16]
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation
This protocol provides a general method for the direct borylation of an aromatic C-H bond.[13]
Materials:
-
Aryl substrate (e.g., biphenyl, 1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.0-1.2 mmol, 1.0-1.2 equiv)
-
Iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1.5 mol%)
-
Ligand (e.g., 4,4′-di-tert-butylbipyridine (dtbpy), 3.0 mol%)
-
Anhydrous solvent (e.g., cyclohexane, THF, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware (Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the iridium precatalyst (1.5 mol%) and the bipyridine ligand (3.0 mol%) to an oven-dried Schlenk tube or vial with a magnetic stir bar.
-
Reagent Addition: Add the aryl substrate (1.0 mmol) and the bis(pinacolato)diboron (1.2 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., cyclohexane, 5 mL) via syringe.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the required temperature (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction for consumption of the starting material using GC-MS. Reactions are often complete in 12-48 hours.
-
Work-up: After cooling the reaction to room temperature, remove the solvent under reduced pressure.
-
Purification: The residue is typically purified directly by silica gel column chromatography to isolate the desired borylated product(s). The regioselectivity of the reaction can be determined by NMR analysis of the purified product fractions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Quantum Chemical Insights into 1,1'-Biphenyl-4-yl-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Biphenyl-4-yl-boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry and materials science is significant, making a thorough understanding of its structural and electronic properties crucial for rational drug design and the development of novel materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to investigate the molecular geometry, electronic landscape, and vibrational characteristics of this compound at the atomic level. This guide offers an in-depth overview of the theoretical framework, computational methodologies, and key findings from quantum chemical studies on this compound and structurally related compounds.
Computational Methodology
The insights presented in this guide are derived from computational workflows that employ Density Functional Theory (DFT) to model the properties of this compound. A typical computational protocol for this class of molecules is outlined below.
Experimental Protocols
Geometry Optimization and Vibrational Frequency Analysis:
A common and reliable method for the geometry optimization and vibrational frequency analysis of arylboronic acids is the B3LYP functional combined with a Pople-style basis set, such as 6-31+G(d).[1]
-
Initial Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional and the 6-31+G(d) basis set. The optimization process continues until the forces on the atoms are negligible and the geometry represents a minimum on the potential energy surface.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1]
Electronic Property Calculations:
The optimized geometry is used for single-point energy calculations to determine various electronic properties.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[2]
-
Electrostatic Potential Mapping: The molecular electrostatic potential (MEP) is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Data Presentation
The following tables summarize key quantitative data obtained from DFT calculations on biphenyl derivatives and related boronic acids, providing a valuable reference for understanding the properties of this compound.
Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-ethoxyphenyl boronic acid | -9.053 | -1.913 | 7.140 |
| 4-ethoxyphenyl boronic acid | -8.761 | -1.745 | 7.016 |
Data for ethoxyphenyl boronic acid derivatives are presented as analogs to illustrate typical electronic property values for substituted phenylboronic acids, calculated at the B3LYP/6-311++G(d,p) level of theory.[3]
Table 2: Selected Optimized Geometrical Parameters of Biphenyl
| Parameter | Bond Length (Å) / Angle (°) |
| Phenyl-Phenyl Bond Length | 1.50 |
| Phenyl-Phenyl Dihedral Angle | -39.8 |
Optimized geometry for the ground state of the parent biphenyl molecule computed with the PBE functional, provided as a reference for the core structure.[4]
Mandatory Visualization
Computational Workflow for DFT Analysis
The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.
Frontier Molecular Orbitals and Chemical Reactivity
The relationship between the HOMO and LUMO energies is fundamental to understanding a molecule's reactivity. The HOMO-LUMO gap indicates the energy required to excite an electron from the highest occupied to the lowest unoccupied molecular orbital. A smaller gap generally suggests higher reactivity.[2]
References
Thermodynamic Profile of 1,1'-Biphenyl-4-yl-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 1,1'-Biphenyl-4-yl-boronic acid. While exhaustive thermodynamic data remains the subject of ongoing research, this document consolidates available information and outlines established experimental protocols for its determination. This guide is intended to serve as a valuable resource for professionals in research and drug development who utilize boronic acids, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁BO₂ | [1][2][3] |
| Molecular Weight | 198.03 g/mol | [1][3][4] |
| Melting Point | 232-245 °C | [4] |
| CAS Number | 5122-94-1 | [1][2][3][4] |
| Appearance | White to cream powder | [2][5] |
Solubility Profile
General Solubility Trends for Phenylboronic Acids: [6][7]
| Solvent Class | Expected Solubility |
| Ethers (e.g., THF, Diethyl ether) | High |
| Ketones (e.g., Acetone) | High |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate |
| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate |
| Aliphatic Hydrocarbons (e.g., Hexane) | Low |
Thermal Stability
Specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not extensively reported. However, boronic acids, in general, are known to undergo dehydration upon heating to form their corresponding boroxines (anhydrides). The melting point range of 232-245 °C suggests a relatively high thermal stability of the solid form.[4]
Experimental Protocols
For researchers seeking to determine the precise thermodynamic parameters of this compound, the following established experimental protocols are recommended.
Solubility Determination (Dynamic Method)
This method involves the visual or instrumental determination of the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a sealed, stirred vessel.
-
Heating and Equilibration: The mixture is heated at a slow, controlled rate (e.g., 0.5 °C/min) with continuous stirring to ensure equilibrium.
-
Dissolution Point Determination: The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.
-
Data Analysis: The experiment is repeated with different concentrations to construct a solubility curve (solubility vs. temperature).
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: The weight loss of the sample is recorded as a function of temperature. This can reveal dehydration events and the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Analysis: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min).
-
Data Collection: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This provides information on melting point, enthalpy of fusion, and other phase transitions.
Key Applications in Synthesis: The Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyl-4-boronic acid, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. [1,1'-Biphenyl]-4-ylboronic acid | Organoboron | Ambeed.com [ambeed.com]
- 4. 4-联苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Biphenylboronic acid, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 1,1'-Biphenyl-4-yl-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls are a class of organic compounds that feature prominently in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties make them key pharmacophores in a wide range of biologically active molecules, including antihypertensives, anti-inflammatory agents, and anticancer drugs.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, offering a straightforward route to connect two aryl groups.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling of 1,1'-biphenyl-4-yl-boronic acid with various aryl halides.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide.[4][5] The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] A base is required to activate the boronic acid for the transmetalation step.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of substituted biphenyls using this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using a catalyst like Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃])
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), or a mixture such as Toluene/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If using a solid catalyst and ligand, they can be added at the beginning with the other solids. If using a catalyst solution, add it at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired substituted biphenyl.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
Table 1: Suzuki Coupling of Phenylboronic Acid with Various Aryl Halides [6]
| Aryl Halide (R-X) | R | X | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Iodobenzene | -H | I | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 99 |
| 4-Iodotoluene | -CH₃ | I | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 98 |
| 4-Iodoanisole | -OCH₃ | I | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 99 |
| 4-Iodonitrobenzene | -NO₂ | I | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 84 |
| Bromobenzene | -H | Br | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 95 |
| 4-Bromotoluene | -CH₃ | Br | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 96 |
| 4-Bromoanisole | -OCH₃ | Br | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 97 |
| 4-Bromonitrobenzene | -NO₂ | Br | PdCu@Ti₃C₂ | K₂CO₃ | Water | 1 | 89 |
Table 2: Suzuki Coupling of Various Arylboronic Acids with 4-Bromoacetophenone
| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 12 | 92 | [1] |
| 4-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane | 8 | 88 | [7] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 6 | 95 | [8] |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 16 | 75 | [8] |
Visualizations
Reaction Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Applications of 1,1'-Biphenyl-4-yl-boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Biphenyl-4-yl-boronic acid is a versatile and pivotal building block in medicinal chemistry, primarily utilized for the synthesis of complex biaryl structures that form the core of numerous therapeutic agents. Its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds. This methodology has proven indispensable in the development of drugs targeting a range of diseases, most notably cardiovascular conditions and cancer. The biphenyl moiety is a privileged scaffold in drug design, offering a rigid framework that can be strategically functionalized to optimize interactions with biological targets.
This document provides detailed application notes on the use of this compound in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, and in the development of novel anticancer agents. It includes generalized and specific experimental protocols, quantitative data, and visual diagrams of key chemical and biological pathways to aid researchers in their drug discovery and development endeavors.
Application in the Synthesis of Angiotensin II Receptor Blockers (Sartans)
The biphenyl scaffold is a crucial pharmacophore for the sartan class of antihypertensive drugs. These drugs act by blocking the Angiotensin II receptor type 1 (AT1), a key component of the Renin-Angiotensin System (RAS), thereby preventing the vasoconstrictive effects of angiotensin II and lowering blood pressure. This compound and its derivatives are instrumental in constructing the characteristic biphenyl core of these molecules.
A key intermediate in the synthesis of several sartans, including Losartan, is 2-cyano-4'-(bromomethyl)biphenyl (OTBN). The synthesis of OTBN can be achieved via a Suzuki-Miyaura coupling reaction between a suitable bromobenzyl bromide and a cyanophenylboronic acid, or conversely, a cyanobenzyl bromide and a bromophenylboronic acid. A closely related and industrially significant approach involves the coupling of 4-bromotoluene with 2-cyanophenylboronic acid, followed by radical bromination of the methyl group.
Angiotensin II Receptor Signaling Pathway
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to the AT1 receptor, a G-protein coupled receptor, leading to a cascade of intracellular events that result in vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Angiotensin II Receptor Blockers (ARBs) competitively inhibit the binding of angiotensin II to the AT1 receptor, thus mitigating these effects.
Experimental Protocol: Synthesis of a Key Sartan Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide to form a biphenyl compound, a key step in the synthesis of sartans.
General Experimental Workflow
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Arylboronic acid (e.g., 2-cyanophenylboronic acid) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 eq), and the base (2.5 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent and, if using an aqueous base, a minimal amount of degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired biphenyl intermediate.
Quantitative Data for Sartan Intermediate Synthesis:
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromotoluene | 2-cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2-chlorobenzonitrile | 4-tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
Application in Anticancer Drug Discovery
The biphenyl scaffold is a prominent feature in a variety of anticancer agents. Its rigid nature allows for the precise positioning of functional groups to interact with specific biological targets, such as enzymes and receptors involved in cancer cell proliferation and survival. This compound serves as a key starting material for the synthesis of these biphenyl-containing compounds. The Suzuki-Miyaura coupling enables the efficient construction of unsymmetrical biphenyls, which have shown potent cytotoxic activity against various cancer cell lines.
Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of a Biphenyl-based Anticancer Agent
This protocol outlines the synthesis of an unsymmetrical biphenyl compound, a scaffold found in potent cytotoxic agents, using this compound.
Materials:
-
This compound (1.2 eq)
-
Substituted aryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted aryl bromide (1.0 eq) in toluene.
-
Add an aqueous solution of sodium carbonate (2M).
-
To this biphasic mixture, add a solution of this compound (1.2 eq) in ethanol.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure unsymmetrical biphenyl compound.
In Vitro Cytotoxicity Data
The synthesized biphenyl compounds can be evaluated for their anticancer activity against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Table of Cytotoxic Activity of Representative Biphenyl Compounds:
| Compound | Cancer Cell Line | IC₅₀ (µM)[1][2] |
| Biphenyl Derivative 1 | DU145 (Prostate) | 1.52 |
| A549 (Lung) | 2.18 | |
| KB (Nasopharyngeal) | 0.89 | |
| Biphenyl Derivative 2 | DU145 (Prostate) | 0.76 |
| A549 (Lung) | 1.03 | |
| KB (Nasopharyngeal) | 0.45 | |
| Biphenyl Derivative 3 | DU145 (Prostate) | 0.04 |
| A549 (Lung) | 0.12 | |
| KB (Nasopharyngeal) | 0.08 |
Conclusion
This compound is a cornerstone reagent in medicinal chemistry, enabling the efficient synthesis of biaryl scaffolds that are central to the activity of numerous drugs. Its application in the construction of sartans has revolutionized the treatment of hypertension, while its utility in creating novel biphenyl-containing molecules continues to fuel the discovery of new anticancer agents. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.
References
Application Notes and Protocols: The Use of 1,1'-Biphenyl-4-yl-boronic Acid in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and lighting industries, prized for their high contrast, wide viewing angles, and energy efficiency. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their multilayer structures. 1,1'-Biphenyl-4-yl-boronic acid is a key building block in the synthesis of high-performance organic materials for OLEDs. Its biphenyl core provides a rigid and electronically favorable scaffold that can be readily incorporated into more complex conjugated systems through the versatile Suzuki-Miyaura cross-coupling reaction. These resulting materials are frequently employed as hole-transporting layers (HTLs) or host materials in the emissive layer (EML) of OLED devices, contributing to their overall efficiency and stability.
This document provides detailed application notes and representative protocols for the synthesis of OLED materials using this compound and the subsequent fabrication and characterization of OLED devices.
Key Application: Synthesis of Hole Transport and Host Materials
The primary application of this compound in the context of OLEDs is its use as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the formation of carbon-carbon bonds between the biphenyl moiety and various aryl halides, enabling the construction of larger, conjugated molecules with tailored electronic properties. These properties are critical for facilitating the efficient injection and transport of charge carriers (holes and electrons) and for hosting the light-emitting guest molecules within the OLED structure.
A prominent example of a material class where a biphenyl core is essential is in carbazole-based host materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).[2][3] The biphenyl linker in CBP connects two hole-transporting carbazole units, resulting in a material with a high triplet energy and good thermal stability, making it an excellent host for phosphorescent emitters.
Below is a diagram illustrating the general principle of the Suzuki-Miyaura coupling reaction for the synthesis of an OLED material.
References
Application Notes and Protocols: 1,1'-Biphenyl-4-yl-boronic Acid as a Precursor for Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1'-Biphenyl-4-yl-boronic acid as a crucial precursor in the synthesis of calamitic (rod-shaped) liquid crystals. The biphenyl core is a fundamental structural motif in many liquid crystalline materials, imparting the necessary rigidity and anisotropy for the formation of mesophases. This document details the synthesis of biphenyl-containing liquid crystals via the Suzuki-Miyaura cross-coupling reaction, outlines their characterization, and presents key performance data.
Introduction to Biphenyl Liquid Crystals
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Molecules that form liquid crystal phases, known as mesogens, possess anisotropic shapes, typically being elongated and rigid.[1][2] The biphenyl moiety is a common building block in the design of such mesogens due to its linear and rigid structure, which promotes the orientational order required for liquid crystallinity.[3] By modifying the terminal groups and lateral substituents on the biphenyl core, the physical properties of the resulting liquid crystal, such as its mesophase behavior, temperature range, and electro-optical response, can be finely tuned.[4]
This compound is a key starting material for introducing the biphenyl core into a target molecule. Its primary application in this context is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5][6] This reaction is highly valued for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids.[5]
Data Presentation
Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Liquid Crystal Precursors
This table summarizes typical reaction conditions and yields for the synthesis of biphenyl derivatives using this compound and various aryl bromides, which are common precursors to liquid crystals.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 95 |
| 3 | 1-Bromo-4-pentylbenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 90 |
| 4 | 4-Bromonitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 16 | 88 |
Table 2: Phase Transition Temperatures of 4-Alkoxy-4'-cyanobiphenyls (nOCB)
The following table presents the melting points (Tₘ) and clearing points (Tₙᵢ, nematic-isotropic transition) for a homologous series of 4-alkoxy-4'-cyanobiphenyl liquid crystals, demonstrating the effect of the alkoxy chain length (n).
| Compound (n) | Tₘ (°C) | Tₙᵢ (°C) |
| 5OCB | 48 | 68 |
| 6OCB | 57 | 76 |
| 7OCB | 54 | 75 |
| 8OCB | 54.5 | 67 |
| 9OCB | 64 | 79.5 |
Table 3: Electro-Optical Properties of Selected Biphenyl Liquid Crystals
This table highlights key electro-optical properties for representative biphenyl liquid crystals at a standardized temperature.
| Compound | Birefringence (Δn) at 589 nm | Dielectric Anisotropy (Δε) at 1 kHz |
| 5CB (4-pentyl-4'-cyanobiphenyl) | 0.19 | +11.5 |
| 5OCB (4-pentyloxy-4'-cyanobiphenyl) | 0.21 | +12.0 |
| E7 (a eutectic mixture) | 0.225 | +13.8 |
Experimental Protocols
Protocol 1: Synthesis of 4-Alkoxy-4'-cyanobiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 4-alkoxy-4'-cyanobiphenyl, a common liquid crystal, using this compound as a precursor.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Ethanol, Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-alkoxy-4'-cyanobiphenyl.
Protocol 2: Characterization of Liquid Crystalline Properties
1. Polarized Optical Microscopy (POM):
-
Purpose: To visually identify liquid crystal phases and their transitions.[7]
-
Procedure:
-
Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample at a controlled rate and observe the textural changes through the crossed polarizers.
-
Record the temperatures at which phase transitions occur (e.g., crystal to nematic, nematic to isotropic). The characteristic textures (e.g., schlieren, marbled) are indicative of specific liquid crystal phases.[2]
-
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To quantitatively determine the phase transition temperatures and associated enthalpy changes.[4]
-
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic transitions in the heat flow curve.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,1'-Biphenyl-4-yl-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing 1,1'-Biphenyl-4-yl-boronic acid. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly terphenyl and quaterphenyl structures, which are of significant interest in medicinal chemistry and materials science.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[3][4] this compound serves as a key precursor for introducing the biphenyl moiety, enabling the synthesis of extended aromatic systems.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[5]
Applications in Synthesis
Palladium-catalyzed cross-coupling reactions with this compound are particularly useful for the synthesis of:
-
Terphenyl Derivatives: The reaction of this compound with aryl halides provides a direct route to unsymmetrical p-terphenyls. These structures are common motifs in biologically active molecules and advanced materials.
-
Quaterphenyl Derivatives: Sequential or double Suzuki-Miyaura coupling reactions using dihaloarenes and this compound allow for the construction of linear quaterphenyl systems.
-
Functionalized Biaryls: The reaction tolerates a wide range of functional groups on the coupling partner, enabling the synthesis of complex molecules with diverse chemical properties.[4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Synthesis of Terphenyl Derivatives
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | K₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 90-95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 88 |
Table 2: Synthesis of Quaterphenyl Derivatives
| Entry | Dihaloarene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dibromobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | 85 |
| 2 | 4,4'-Dibromobiphenyl | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 24 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Substituted-p-terphenyls
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.1 - 1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 - 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 - 4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[3]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[3]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (e.g., 5 mL) and deionized water (e.g., 0.5 mL).[6] Then, add the palladium catalyst and ligand.[3][6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired terphenyl derivative.[3]
Protocol 2: Synthesis of a Quaterphenyl Derivative via Double Suzuki-Miyaura Coupling
This protocol describes the synthesis of a symmetrical quaterphenyl by reacting a dihaloarene with two equivalents of this compound.
Materials:
-
1,4-Dibromobenzene (1.0 equivalent)
-
This compound (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 1,4-dibromobenzene (1.0 mmol), this compound (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Add DMF and water (e.g., 4:1 v/v) to the flask, followed by the addition of Pd(PPh₃)₄.
-
Reaction: Heat the mixture at 90 °C with stirring for 24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the quaterphenyl product.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Sensors Based on 1,1'-Biphenyl-4-yl-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent sensors derived from 1,1'-biphenyl-4-yl-boronic acid and related phenylboronic acids. These sensors are powerful tools for the detection of biologically relevant molecules such as glucose and catecholamines, with significant applications in biomedical research and drug development.
Introduction
Fluorescent sensors based on boronic acids have emerged as a versatile platform for the detection of cis-diol-containing molecules. The core principle of their function lies in the reversible covalent interaction between the boronic acid moiety and the 1,2- or 1,3-diols present in target analytes. This binding event modulates the fluorescence properties of an attached fluorophore, leading to a detectable signal. This compound serves as a key structural motif in the design of these sensors, offering a rigid framework that can be readily functionalized with various fluorophores to tune the sensor's optical properties.
The primary signaling mechanisms involved are Photo-induced Electron Transfer (PET) and Internal Charge Transfer (ICT).[1][2] In a typical "turn-on" sensor operating via a PET mechanism, the boronic acid group quenches the fluorescence of the nearby fluorophore. Upon binding to a diol, the electronic properties of the boron center are altered, inhibiting the PET process and restoring fluorescence.[3]
Data Presentation
The following tables summarize the quantitative data for various boronic acid-based fluorescent sensors, highlighting their performance in detecting key analytes.
Table 1: Binding Constants of Boronic Acid-Based Fluorescent Sensors for Saccharides
| Sensor Type | Analyte | Binding Constant (K) [M⁻¹] | pH | Co-solvent | Reference |
| Phenylboronic Acid (PBA) | D-Fructose | 4365 | 7.4 | Aqueous | [1][2] |
| Phenylboronic Acid (PBA) | D-Glucose | 110 | 7.4 | Aqueous | [1][2] |
| Anthracene-based diboronic acid (Sensor 16) | D-Fructose | 353 | 10 | 2% Methanol | [2][4] |
| Anthracene-based diboronic acid (Sensor 16) | D-Glucose | 1378 | 10 | 2% Methanol | [2][4] |
| BODIPY-based monoboronic acid | D-Fructose | 398 (log K = 2.6) | N/A | N/A | [5] |
| BODIPY-based monoboronic acid | D-Glucose | 5.6 (log K = 0.75) | N/A | N/A | [5] |
| Binaphthol-based diboronic acid (Sensor R1) | D-Glucose | 201 | 6 | N/A | [4] |
| Binaphthol-based diboronic acid (Sensor R1) | D-Glucose | 242 | 8 | N/A | [4] |
Table 2: Detection Limits of Boronic Acid-Based Fluorescent Sensors
| Sensor Type | Analyte | Limit of Detection (LOD) | Reference |
| Anthracene-based diboronic acid (Sensor 11) | Glucose | 0.8 µM | [2] |
| Cyano-substituted diboronic acid (CN-DBA) | Glucose | 1.51 µM | [6] |
| 3-Hydroxyphenylboronic acid (3-HPBA) | Dopamine | 50 nM | [7] |
| Boronic acid-functionalized carbon dots | Dopamine | 4.25 nM | [8] |
| BODIPY-based monoboronic acid | Fructose | 32 µM | [5] |
Experimental Protocols
General Protocol for Glucose Sensing
This protocol provides a general framework for the detection of glucose using a phenylboronic acid-based fluorescent sensor. Optimization of parameters such as sensor concentration, pH, and incubation time may be necessary for specific sensors and experimental conditions.
Materials:
-
Phenylboronic acid-based fluorescent sensor
-
Glucose stock solution (e.g., 1 M in deionized water)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Deionized water
-
Fluorometer
Procedure:
-
Preparation of Sensor Stock Solution: Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or methanol).
-
Preparation of Working Solutions:
-
Prepare a series of glucose standards by diluting the glucose stock solution with phosphate buffer to achieve the desired concentration range (e.g., 0-20 mM).
-
Prepare a working solution of the fluorescent sensor by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 10 µM).
-
-
Measurement:
-
To a cuvette, add the sensor working solution.
-
Place the cuvette in the fluorometer and record the initial fluorescence intensity at the appropriate excitation and emission wavelengths for the specific sensor.
-
Add a small aliquot of a glucose standard to the cuvette, mix thoroughly, and allow the solution to incubate for a specified time (e.g., 5-10 minutes) to reach equilibrium.
-
Record the fluorescence intensity.
-
Repeat the addition of glucose standards to obtain a calibration curve.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the change in fluorescence intensity) as a function of glucose concentration.
-
For unknown samples, measure the fluorescence intensity under the same conditions and determine the glucose concentration from the calibration curve.
-
Detailed Protocol for Dopamine Detection using 3-Hydroxyphenylboronic Acid (3-HPBA)
This protocol is adapted from a method for the rapid and sensitive detection of dopamine.[7]
Materials:
-
3-Hydroxyphenylboronic acid (3-HPBA)
-
Dopamine hydrochloride
-
Sodium carbonate buffer (25 mM, pH 10.5)
-
Deionized water
-
Fluorometer
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare an 8 mM solution of 3-HPBA in deionized water.
-
Prepare a stock solution of dopamine hydrochloride in deionized water and create a series of dilutions to the desired concentrations (e.g., 0 to 400 µM).
-
-
Detection Assay:
-
In a 2 mL Eppendorf tube, mix 0.5 mL of the dopamine solution (or sample) with 0.1 mL of the 8 mM 3-HPBA solution.
-
Add 0.4 mL of the 25 mM sodium carbonate buffer (pH 10.5).
-
Incubate the mixture for 5 minutes at 25°C.
-
-
Fluorescence Measurement:
-
Transfer the reaction solution to a cuvette.
-
Record the fluorescence spectrum using an excitation wavelength of 417 nm and measure the emission intensity at the maximum peak around 470 nm.[7]
-
-
Quantification:
-
Generate a calibration curve by plotting the fluorescence intensity at 470 nm against the dopamine concentration.
-
Determine the concentration of dopamine in unknown samples by comparing their fluorescence intensity to the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows described in these application notes.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Simple, Rapid, Fluorometric Assay for Dopamine by In Situ Reaction of Boronic Acids and cis-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 1,1'-Biphenyl-4-yl-boronic Acid in the Synthesis of Potent Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have emerged as a major focus of modern drug discovery. A common structural motif found in numerous potent and selective kinase inhibitors is the biphenyl moiety. This group often plays a key role in establishing critical interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's affinity and selectivity. 1,1'-Biphenyl-4-yl-boronic acid is an indispensable building block for the efficient introduction of this biphenyl scaffold into drug candidates, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note will detail the role of this compound in the synthesis of inhibitors for key kinases such as p38 MAP kinase, Checkpoint Kinase 1 (CHK1), and Leucine-Rich Repeat Kinase 2 (LRRK2), and provide detailed experimental protocols.
The Suzuki-Miyaura Coupling: A Gateway to Biphenyl-Containing Kinase Inhibitors
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. The mild reaction conditions and tolerance of a wide variety of functional groups make it an ideal method for the late-stage functionalization of complex molecules in drug discovery.[2]
In the context of kinase inhibitor synthesis, this compound serves as the donor of the biphenyl moiety, which is coupled to a heterocyclic core or another aromatic ring of the inhibitor scaffold.
Application in the Synthesis of Specific Kinase Inhibitors
The biphenyl group introduced via this compound can contribute to inhibitor potency and selectivity by engaging in hydrophobic interactions, pi-stacking, and van der Waals forces within the kinase active site. Below are examples of kinase inhibitor classes where this building block is of significant importance.
p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors
The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it a prime target for the treatment of autoimmune diseases and inflammatory conditions.[3] A class of potent p38 inhibitors, known as biphenyl amides (BPAs), feature a prominent biphenyl group that is crucial for their activity.[4]
Quantitative Data: Biphenyl Amide p38 Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC50 (nM) |
| Biphenyl Amides | p38α | 1 - 100 |
Note: IC50 values are highly dependent on the specific analog and assay conditions.
Checkpoint Kinase 1 (CHK1) Inhibitors
CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to the effects of chemotherapy and radiation.[3] Several series of CHK1 inhibitors incorporate a biphenyl scaffold to achieve high potency. For instance, (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols have been identified as novel and potent human CHK1 inhibitors.
Quantitative Data: Biphenyl-Containing CHK1 Inhibitors
| Compound Class | Target Kinase | Representative IC50 (nM) |
| (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols | CHK1 | 10 - 500 |
Note: IC50 values can vary significantly based on the specific substitutions on the biphenyl and pyrazole cores.
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
Mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease, making LRRK2 a promising therapeutic target. The development of potent and selective LRRK2 inhibitors is an active area of research, with many candidates featuring a biphenyl moiety to enhance binding affinity.
Quantitative Data: Biphenyl-Containing LRRK2 Inhibitors
| Compound Class | Target Kinase | Representative IC50 (nM) |
| Various Heterocyclic Scaffolds | LRRK2 (wild-type and mutants) | 5 - 200 |
Note: The potency of LRRK2 inhibitors can be influenced by the specific mutation being targeted.
Experimental Protocols
The following protocols provide a general framework for the synthesis of biphenyl-containing kinase inhibitors using Suzuki-Miyaura cross-coupling. A highly efficient one-pot borylation/Suzuki reaction protocol is also presented, which avoids the need to isolate the boronic ester intermediate.[2]
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl halide (representing the kinase inhibitor core) with this compound.
Materials:
-
Aryl halide (e.g., bromo-substituted heterocyclic core) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-containing kinase inhibitor.
One-Pot Borylation/Suzuki Reaction Protocol (Microwave-Assisted)
This advanced protocol is for the coupling of two different aryl halides, where one is converted in situ to a boronic ester, which then couples with the second aryl halide. This can be adapted for the synthesis of biphenyl-containing scaffolds.[2]
Materials:
-
Aryl Halide 1 (e.g., a precursor to the biphenyl moiety) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
1,4-Dioxane (anhydrous)
-
Aryl Halide 2 (kinase inhibitor core) (1.0 equiv)
-
2M Aqueous sodium carbonate (Na₂CO₃) (3.0 equiv)
Procedure:
-
Borylation Step: In a microwave vial, combine Aryl Halide 1, bis(pinacolato)diboron, potassium acetate, and Pd(PPh₃)₄ in 1,4-dioxane.
-
Seal the vial and heat in a microwave reactor at 100 °C for 10-30 minutes.
-
Suzuki Coupling Step: To the cooled reaction mixture, add Aryl Halide 2 and the aqueous sodium carbonate solution.
-
Reseal the vial and heat in the microwave reactor at 120-150 °C for 15-45 minutes.
-
After cooling, extract the product with an appropriate organic solvent, wash with water and brine, and dry.
-
Purify the product by column chromatography.
Representative Yields for Suzuki-Miyaura Reactions:
| Coupling Partners | Catalyst System | Conditions | Yield (%) |
| Aryl Bromide + this compound | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90°C | 70-95 |
| One-Pot: Aryl Bromide 1 + B₂pin₂ then Aryl Bromide 2 | Pd(PPh₃)₄ / KOAc then Na₂CO₃ | Dioxane, Microwave | 60-85 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for synthesizing biphenyl-containing kinase inhibitors.
Caption: Overview of the p38 MAPK signaling cascade.
Caption: Key components of the ATR-CHK1 DNA damage response.
Caption: LRRK2's role in cellular processes linked to Parkinson's disease.
Conclusion
This compound is a critical reagent in the synthesis of a wide range of kinase inhibitors. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the biphenyl moiety, a key pharmacophore for achieving high potency and selectivity. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors for various therapeutic applications.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 1,1'-Biphenyl-4-yl-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The advent of microwave-assisted organic synthesis has revolutionized this transformation, offering significant advantages in terms of reaction speed, efficiency, and reproducibility.[1] This document provides detailed application notes and experimental protocols for the microwave-assisted Suzuki coupling of 1,1'-Biphenyl-4-yl-boronic acid with various aryl halides, a key transformation for the synthesis of terphenyl and quaterphenyl scaffolds often found in advanced materials and drug candidates.
Microwave heating accelerates the reaction by efficiently and uniformly heating the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher yields with fewer byproducts.[1]
Data Presentation
The following tables summarize quantitative data for the microwave-assisted Suzuki coupling of this compound with various aryl halides under different reaction conditions.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) / SPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 120 | 10 | 98 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | K₃PO₄ | DMF/H₂O | 150 | 5 | 92 |
| 4 | 4-Bromoacetophenone | Pd(PPh₃)₄ (2) | Na₂CO₃ | Ethanol/H₂O | 110 | 20 | 88 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (5) / XPhos (10) | K₃PO₄ | Toluene/H₂O | 130 | 15 | 85 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 150 | 30 | 85 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-Amyl alcohol | 140 | 20 | 90 |
| 3 | 1-Chloro-4-nitrobenzene | PEPPSI-IPr (1) | K₂CO₃ | Dioxane | 150 | 15 | 94 |
| 4 | 4-Chloroacetophenone | Pd(OAc)₂ (3) / RuPhos (6) | Cs₂CO₃ | DMF | 160 | 25 | 78 |
| 5 | 2-Chloropyridine | Pd-G3-XPhos (2) | K₃PO₄ | 1,4-Dioxane | 150 | 30 | 82 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general starting point for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), palladium catalyst (e.g., 0.01-0.025 mmol), and base (e.g., 1.0-1.5 mmol).
-
Add the degassed solvent (e.g., 2.5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 5-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Coupling with an Aryl Chloride using a Buchwald Ligand
This protocol is adapted for less reactive aryl chlorides, often requiring more active catalyst systems.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Buchwald ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., t-Amyl alcohol)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the Buchwald ligand to a microwave reactor vial.
-
Add the aryl chloride (e.g., 0.4 mmol), this compound (0.6 mmol), and base (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., 2 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave synthesizer and irradiate at the optimized temperature (e.g., 140-160 °C) for the determined time (e.g., 20-40 minutes).
-
Follow the workup and purification procedure as described in the general protocol.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for microwave-assisted Suzuki coupling.
References
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 1,1'-Biphenyl-4-yl-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal ligand and reaction conditions for the efficient Suzuki-Miyaura cross-coupling of 1,1'-biphenyl-4-yl-boronic acid. This sterically demanding boronic acid is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The following sections detail ligand selection criteria, present quantitative data for catalyst system performance, and provide detailed experimental protocols.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1] For sterically hindered substrates like this compound, the choice of ligand is critical to achieving high yields and preventing side reactions such as deboronation and homocoupling.[2][3]
Ligand Selection for Coupling of this compound
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the phosphine ligand coordinated to the palladium center. For sterically hindered boronic acids, bulky and electron-rich ligands are generally preferred as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][5]
Key characteristics of effective ligands include:
-
Bulkiness: Large, sterically demanding ligands facilitate the reductive elimination step, which is often the rate-limiting step for hindered substrates.[5][6]
-
Electron-donating ability: Electron-rich phosphines increase the electron density on the palladium center, promoting the oxidative addition of the aryl halide.[5][7]
-
Stability: The ligand should form a stable complex with palladium to prevent catalyst decomposition at elevated temperatures.[8]
Commonly employed classes of ligands for this type of transformation include the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃)).[7][9]
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The following tables summarize the performance of various ligand and catalyst systems in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid derivatives, providing insights into suitable conditions for this compound.
Table 1: Coupling of Aryl Chlorides with Phenylboronic Acids
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
| 2 | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | WK-phos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 12 | 95 | [10] |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | Fe₃O₄@SiO₂-DTPA-Pd | - | K₂CO₃ | Ethanol/Water | 80 | 1 | 97.93 | [10] |
| 4 | Deactivated/Hindered Aryl Chlorides | Various Phenylboronic acids | (t-Bu)PCy₂ | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 12 | up to 92 | [11] |
Table 2: Coupling of Aryl Bromides with Phenylboronic Acids
| Entry | Aryl Bromide | Boronic Acid | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromotoluene | 2-Methylphenylboronic acid | R-Phos | Pd(dba)₂ | K₃PO₄·H₂O | THF | 50 | 1 | 98 | [8] |
| 2 | 9-Bromoanthracene | 2-Phenylphenylboronic acid | R-Phos | Pd(dba)₂ | K₃PO₄·H₂O | THF | 50 | 0.5 | 100 | [8] |
| 3 | 4-Bromotoluene | Phenylboronic acid | 4i | Pd(dba)₂ | K₂CO₃ | Dioxane | 60 | 24 | 92 | [12] |
| 4 | Various Aryl Bromides | Phenylboronic acid | Lₙ@β-CD | PdCl₂ | K₃PO₄·7H₂O | Water | - | 4 | 80-100 | [13] |
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling, a typical experimental workflow, and a decision-making process for ligand selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of 1,1'-Biphenyl-4-yl-boronic acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation of 1,1'-Biphenyl-4-yl-boronic acid in Suzuki-Miyaura coupling reactions. By understanding the factors that promote this undesired side reaction, researchers can optimize their experimental conditions to maximize the yield of the desired biaryl product.
Understanding the Problem: Protodeboronation
Protodeboronation is a prevalent side reaction in Suzuki coupling where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of a byproduct instead of the desired coupled product.[1] In the case of this compound, the byproduct is biphenyl. This reaction is often promoted by high pH, elevated temperatures, and the presence of water.
The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a more reactive arylboronate anion, which then undergoes protonolysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is the undesired cleavage of the carbon-boron bond in a boronic acid, which is replaced by a hydrogen atom. With this compound, this results in the formation of biphenyl as a significant byproduct, reducing the yield of your target molecule. This side reaction is a common challenge with many arylboronic acids, particularly under the basic conditions required for the Suzuki-Miyaura coupling.[1]
Q2: What are the key factors that increase the risk of protodeboronation?
A2: Several factors can accelerate protodeboronation:
-
Strong Bases: The use of strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), significantly increases the rate of protodeboronation.
-
High Temperatures: Elevated reaction temperatures can promote the undesired protodeboronation pathway alongside the desired coupling reaction.
-
Aqueous Conditions: The presence of water, often used as a co-solvent or in aqueous bases, provides a proton source for the cleavage of the C-B bond.
-
Prolonged Reaction Times: Longer exposure of the boronic acid to the reaction conditions increases the likelihood of protodeboronation.
-
Inefficient Catalyst System: A slow or inefficient catalyst can allow the protodeboronation reaction to compete more effectively with the Suzuki coupling.
Q3: How can I visually identify if protodeboronation is a major issue in my reaction?
A3: The most common way to identify protodeboronation is through chromatographic analysis (TLC, GC, or LC-MS) of your crude reaction mixture. You will observe a significant peak corresponding to the mass of biphenyl (the protodeboronated byproduct) in addition to your starting materials and desired product.
Q4: Are there alternative boron reagents I can use to avoid this issue?
A4: Yes, using more stable boronic acid derivatives is a highly effective strategy. These "slow-release" precursors generate the active boronic acid in situ at a low concentration, minimizing its decomposition.[3] Common alternatives include:
-
Pinacol Esters: (1,1'-Biphenyl-4-yl)boronic acid pinacol ester is generally more stable than the corresponding boronic acid.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that slowly release the boronic acid under basic conditions.[3]
-
Trifluoroborate Salts: Potassium (1,1'-biphenyl-4-yl)trifluoroborate salts are another stable alternative that can be used in Suzuki couplings.
Troubleshooting Guide
This guide provides specific strategies to minimize protodeboronation when using this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of biphenyl byproduct detected | Use of strong bases (e.g., NaOH, KOH). | Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). |
| High reaction temperature. | Lower the reaction temperature. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the heat. | |
| Presence of excess water. | Use anhydrous solvents and ensure all glassware is thoroughly dried. If aqueous conditions are necessary, minimize the amount of water. | |
| Low conversion to the desired product | Inefficient catalytic cycle. | Employ a highly active palladium catalyst and ligand system. Buchwald-type biarylphosphine ligands are often effective in promoting rapid cross-coupling. |
| Instability of the boronic acid. | Convert the this compound to its more stable pinacol ester or MIDA boronate derivative prior to the coupling reaction. | |
| Reaction is sluggish at lower temperatures | Poor catalyst activity at reduced temperatures. | Screen different palladium precatalysts and phosphine ligands to find a system that is active at a lower temperature range (e.g., 60-80 °C). |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of the desired coupled product and the formation of the biphenyl byproduct.
Table 1: Effect of Base on Suzuki Coupling of this compound
| Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Biphenyl (%) | Reference |
| NaOH | Methanol/Water | Reflux | 96.3 | Not specified, but high conversion | [4] |
| K₂CO₃ | Toluene/Water | 100 | 85 | <5 | Hypothetical Data |
| K₃PO₄ | 1,4-Dioxane/Water | 90 | 92 | <2 | Hypothetical Data |
| Cs₂CO₃ | THF/Water | 80 | 95 | <1 | Hypothetical Data |
Table 2: Effect of Solvent on Suzuki Coupling of this compound
| Solvent System | Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of Biphenyl (%) | Reference |
| Toluene/Water | K₂CO₃ | 100 | 85 | <5 | Hypothetical Data |
| 1,4-Dioxane/Water | K₃PO₄ | 90 | 92 | <2 | Hypothetical Data |
| THF/Water | Cs₂CO₃ | 80 | 95 | <1 | Hypothetical Data |
| Anhydrous Toluene | Cs₂CO₃ | 90 | 90 | <3 | Hypothetical Data |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation using a Weak Base
This protocol is a starting point for the Suzuki coupling of an aryl bromide with this compound using potassium carbonate as a mild base.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
In a separate vial, premix the Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent and add this catalyst solution to the reaction flask.
-
Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using this compound pinacol ester
This protocol utilizes the more stable pinacol ester to suppress protodeboronation.
Materials:
-
Aryl bromide (1.0 equiv)
-
(1,1'-Biphenyl-4-yl)boronic acid pinacol ester (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Anhydrous 1,4-Dioxane, degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, (1,1'-Biphenyl-4-yl)boronic acid pinacol ester, potassium phosphate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir until completion.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Competing Pathways: Suzuki Coupling vs. Protodeboronation
Caption: Competing reaction pathways for this compound.
Diagram 3: Troubleshooting Logic for Protodeboronation
Caption: A logical workflow for troubleshooting protodeboronation.
References
Technical Support Center: 1,1'-Biphenyl-4-yl-boronic acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions of 1,1'-Biphenyl-4-yl-boronic acid during Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of this compound is a common side reaction that leads to the formation of quaterphenyl, reducing the yield of the desired biphenyl derivative and complicating purification. Use this guide to diagnose and resolve issues related to excessive homocoupling.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and mitigating the root causes of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling of this compound?
A1: The primary cause of homocoupling is often the presence of dissolved oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II).[4] This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupled product (quaterphenyl) and regenerating Pd(0).[2] Another potential pathway is a direct stoichiometric reaction between a Pd(II) precatalyst and the boronic acid.[2]
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing of the solvent and the entire reaction mixture before adding the catalyst is critical.[2][4] Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for an extended period (e.g., 20-30 minutes) can displace dissolved oxygen. A subsurface sparge is more efficient.[2][4]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective for complete oxygen removal.[4][5]
Q3: Does the choice of palladium catalyst affect the extent of homocoupling?
A3: Yes, the choice of catalyst is important. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. This is because Pd(II) precatalysts can directly react with the boronic acid to cause homocoupling, especially at the beginning of the reaction.[4]
Q4: Can reaction additives help suppress homocoupling?
A4: Yes, certain additives can significantly reduce homocoupling. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress the formation of the homocoupled dimer.[2][6] This is believed to work by minimizing the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[2][6]
Q5: How does the base influence the formation of the homocoupled side product?
A5: The base is crucial for activating the boronic acid for transmetalation, but its choice can also impact side reactions.[7][8] While a base is essential for the Suzuki-Miyaura reaction, an excessively strong base or a high concentration of base can sometimes promote side reactions, including homocoupling and protodeboronation.[3][9][10] It is often beneficial to screen different bases, such as K₂CO₃, K₃PO₄, or KF, to find the optimal balance for your specific substrates.[3][7]
Q6: Is there an optimal order for adding reagents to minimize homocoupling?
A6: A useful strategy to minimize homocoupling is to add the boronic acid last.[1] Pre-heating the mixture of the aryl halide, base, and solvent under an inert atmosphere before introducing the catalyst, followed by the final addition of the boronic acid, can reduce the time the boronic acid is exposed to conditions that might favor homocoupling.[1]
Data on Homocoupling Suppression
The following tables summarize quantitative data from studies on minimizing homocoupling side reactions.
Table 1: Effect of Oxygen Exclusion on Dimer Formation
| Entry | Condition | Dimer Formation (%) |
| 1 | No deoxygenation | >5 |
| 2 | Nitrogen sparge (subsurface) | <0.5 |
| 3 | Complete deoxygenation | Minimized |
Data adapted from studies on suppressing homocoupling in Suzuki reactions. The rigorous exclusion of oxygen is shown to dramatically reduce the formation of the homocoupled dimer.[2]
Table 2: Influence of Additives on Homocoupling
| Entry | Additive | Dimer Formation (%) |
| 1 | None | Significant |
| 2 | Potassium Formate | Nearly complete exclusion |
The addition of a mild reducing agent like potassium formate can effectively suppress the homocoupling side reaction.[2][6]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices to reduce the risk of homocoupling of this compound.
Protocol 2: Rigorous Solvent Degassing using Freeze-Pump-Thaw
-
Place the solvent in a round-bottom flask with a sidearm.
-
Attach the flask to a vacuum line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to the vacuum to remove gases from above the solid.
-
Close the flask to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
Reaction Pathway Diagram
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling catalytic cycle and the competing homocoupling side reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Reactions with 1,1'-Biphenyl-4-yl-boronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of base and solvent systems in Suzuki-Miyaura cross-coupling reactions involving 1,1'-Biphenyl-4-yl-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.
Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions can often be attributed to several critical factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: The presence of oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid, a common side reaction.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Purity: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of starting materials or products.
Q2: I am observing a significant amount of homocoupling byproduct (quaterphenyl). How can I minimize this?
A2: Homocoupling of boronic acids is a prevalent side reaction, often promoted by the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[1] To mitigate this:
-
Ensure Rigorous Inert Conditions: Thoroughly degas the solvent and reaction mixture to minimize oxygen levels.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can reduce the initial concentration of Pd(II) species.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can often suppress homocoupling.
-
Adjust Stoichiometry: Fine-tuning the ratio of reactants may also help reduce the formation of homocoupling byproducts.
Q3: Protodeboronation of my this compound seems to be a major issue. What steps can I take to prevent it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids.
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can also prevent premature protodeboronation.
Q4: The reaction is not going to completion, even with extended reaction times. What should I do?
A4: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. Consider adding a fresh portion of the catalyst.
-
Insufficient Mixing: In biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential to ensure efficient phase transfer and reaction kinetics.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially with less reactive aryl halides (e.g., chlorides).
-
Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not be optimal for the specific substrates. A screening of different bases and solvents may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A1: The base is essential for the transmetalation step in the catalytic cycle.[2] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻). This activated species then readily transfers its organic group to the palladium(II) center.
Q2: Which bases are generally recommended for Suzuki couplings with this compound?
A2: The choice of base is highly dependent on the specific aryl halide and solvent used. However, common and effective bases include:
-
Inorganic Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used and often provide good yields.[3][4][5]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly for more challenging couplings.[6]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can be effective but may promote side reactions like protodeboronation, especially in the presence of water.[7][8]
Q3: What are the most common solvents for this type of Suzuki reaction, and how do they compare?
A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and selectivity.[9][10] Commonly used solvents include:
-
Aqueous Mixtures: Toluene/water, dioxane/water, and ethanol/water mixtures are frequently employed. The aqueous phase is often necessary to dissolve the inorganic base.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are also common choices.[7][9] The polarity of the solvent can impact the stability of intermediates in the catalytic cycle.
Data Presentation
The following tables summarize quantitative data on the effect of different bases and solvents on Suzuki coupling reactions. While the data may not be exclusively for this compound, it provides a valuable reference for reaction optimization.
Table 1: Comparison of Different Bases on the Yield of Suzuki Coupling of Aryl Halides with Phenylboronic Acid.
| Entry | Aryl Halide | Base | Solvent | Catalyst | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 95 | [6] |
| 2 | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 92 | [6] |
| 3 | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 96 | [6] |
| 4 | 4-Bromoanisole | Na₂CO₃ | DMF/H₂O | Pd(II)-NaY | 99 | |
| 5 | 4-Bromoanisole | K₂CO₃ | DMF/H₂O | Pd(II)-NaY | 99 | |
| 6 | Chlorobenzene | NaOH | H₂O | PATP-Pd | 96 | [7] |
Table 2: Effect of Solvent on the Yield of Suzuki Coupling Reactions.
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Toluene | Pd(PPh₃)₄ | 40 | [1] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Acetonitrile | Pd(PPh₃)₄ | 36 | [1] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 60 | [1] |
| 4 | 2-Bromonaphthalene | Phenylboronic acid | NaOH | THF/H₂O | Pd/C | 91 | [9] |
| 5 | Chlorobenzene | Phenylboronic acid | NaOH | THF | PATP-Pd | <10 | [7] |
| 6 | Chlorobenzene | Phenylboronic acid | NaOH | DMF | PATP-Pd | <10 | [7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Sterically Hindered Biphenyl Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of sterically hindered biphenyls. Low yields and reaction failures are common challenges when dealing with sterically demanding substrates. This guide offers insights into common issues, their probable causes, and actionable solutions for various cross-coupling reactions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of sterically hindered biphenyls using Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions.
Troubleshooting Sterically Hindered Suzuki-Miyaura Coupling
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Insufficient catalyst activity: The palladium catalyst may not be active enough to overcome the steric barrier. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] | Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive palladium(0) species.[1] Excellent choices include Buchwald ligands (SPhos, XPhos, RuPhos) or specialized ligands for highly hindered couplings like BI-DIME and AntPhos.[1][2][3] |
| Ineffective base: The base may not be strong enough to activate the sterically hindered boronic acid for transmetalation. | Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1] | |
| Poor solvent choice: The solvent may not facilitate the reaction effectively, especially at the required temperatures. | Toluene is a common and effective solvent.[3] For higher temperatures, xylenes can be used.[3] | |
| Decomposition of boronic acid: Sterically hindered boronic acids can be prone to decomposition, especially at elevated temperatures. | Use freshly prepared boronic acids or their esters. An alternative procedure using boronic acid esters with tripotassium phosphate in DMF can be effective for boronic acids sensitive to hydrolytic deboronation.[4] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen: Oxygen can promote the homocoupling of boronic acids. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal reaction conditions: High temperatures and prolonged reaction times can favor homocoupling. | Lower the reaction temperature and optimize the reaction time. The addition of additives like phenol can sometimes suppress homocoupling.[5] | |
| Hydrodehalogenation of Aryl Halide | β-Hydride elimination: This side reaction can occur, leading to the reduction of the aryl halide. | The choice of ligand is crucial. Ligands like AntPhos have been shown to overcome the β-hydride elimination-reduction side pathway.[3] |
Troubleshooting Sterically Hindered Negishi Coupling
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Inactive organozinc reagent: The organozinc reagent may have degraded due to moisture or oxygen. | Prepare the organozinc reagent fresh and ensure all manipulations are performed under strictly anhydrous and inert conditions. |
| Insufficient catalyst activity: The catalyst may not be effective for coupling sterically hindered substrates. | Utilize highly active catalyst systems. A catalyst system based on the dialkylbiarylphosphine ligand RuPhos has been shown to be effective for the synthesis of sterically hindered biaryls.[6] | |
| Poor solvent choice: The solvent may not be optimal for the reaction. | Tetrahydrofuran (THF) is a commonly used solvent for Negishi couplings.[6][7] | |
| Formation of Side Products | Reaction with functional groups: Organozinc reagents can be highly reactive towards certain functional groups. | While Negishi couplings are known for their functional group tolerance, careful consideration of the substrate is necessary.[6] Protecting sensitive functional groups may be required. |
Troubleshooting Sterically Hindered Kumada Coupling
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Decomposition of Grignard reagent: Grignard reagents are highly sensitive to moisture and air. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared Grignard reagents. |
| Low catalyst activity: The chosen catalyst may not be suitable for hindered substrates. | Palladium-phosphinous acid and nickel-phosphinous acid catalysts have been shown to be highly effective for the Kumada-Corriu cross-coupling of sterically hindered substrates, providing high yields under mild conditions.[8][9] | |
| Functional group intolerance | Reaction of Grignard reagent with functional groups: Grignard reagents are highly reactive towards a wide range of functional groups (e.g., esters, ketones, nitriles). | This method is generally not suitable for substrates with incompatible functional groups. However, performing the reaction at low temperatures (e.g., -20 °C with aryl iodides) can sometimes allow for the tolerance of sensitive groups like esters.[9] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a tetra-ortho-substituted biphenyl is failing. What are the most critical parameters to optimize?
A1: For tetra-ortho-substituted biphenyl synthesis via Suzuki-Miyaura coupling, the most critical parameters are the choice of ligand and base. Standard conditions will likely fail. You should employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or specialized ligands like BI-DIME, which are designed for sterically demanding couplings.[1][2] A strong base like potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄) is often required to facilitate the transmetalation of the hindered boronic acid.[1]
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side product?
A2: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. You can also try lowering the reaction temperature and optimizing the reaction time. In some cases, the addition of phenol can help suppress this side reaction.[5]
Q3: Are there alternatives to palladium-catalyzed reactions for the synthesis of sterically hindered biphenyls?
A3: Yes, nickel-catalyzed Kumada coupling can be a highly effective alternative, often providing excellent yields for di- and tri-ortho-substituted biaryls under mild conditions.[8][9] The Ullmann coupling is a classic method but typically requires harsh conditions and may give lower yields, especially for unsymmetrical biphenyls.[5]
Q4: Can I use aryl chlorides for sterically hindered biphenyl synthesis?
A4: Yes, while aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems have made their use in sterically hindered couplings feasible. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are essential.[1] For Negishi couplings, highly active catalysts can also couple hindered aryl chlorides in excellent yield.[7] Kumada couplings with palladium- or nickel-phosphinous acid catalysts also work well with electron-rich aryl chlorides.[9]
Q5: My sterically hindered substrate is not soluble in common solvents like toluene. What are my options?
A5: For Suzuki-Miyaura couplings, you could explore other solvents like 1,4-dioxane or a mixture of solvents. For Negishi couplings, a mixture of THF and NMP (N-Methyl-2-pyrrolidone) can be effective.[7] It is crucial to ensure the chosen solvent is compatible with the reagents and stable at the reaction temperature.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of sterically hindered biphenyl synthesis.
Table 1: Effect of Ligand and Base in Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | BI-DIME (1) | K₃PO₄ | Toluene | 110 | 31 |
| 2 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | AntPhos (2) | K₃PO₄ | Toluene | 110 | 91 |
| 3 | 2-Bromo-5-methoxy-1,3-dimethylbenzene | Cyclohexylboronic acid | AntPhos (2) | K₃PO₄ | Xylenes | 140 | 82 |
Data adapted from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[3]
Table 2: Kumada-Corriu Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Methylphenyl bromide | 2-Methylphenylmagnesium bromide | Pd(OAc)₂/(t-Bu)₂POH | THF | 25 | 95 |
| 2 | 2,6-Dimethylphenyl bromide | 2-Methylphenylmagnesium bromide | Pd(OAc)₂/(t-Bu)₂POH | THF | 25 | 98 |
| 3 | 2-Isopropylphenyl bromide | 2-Methylphenylmagnesium bromide | NiCl₂/(t-Bu)₂POH | THF | 25 | 91 |
Data adapted from a study on palladium- and nickel-phosphinous acid-catalyzed Kumada-Corriu cross-coupling.[8]
Experimental Protocols
Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling using Pd/AntPhos Catalyst
This protocol is adapted from a study demonstrating the efficacy of the AntPhos ligand in challenging couplings.[3]
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), alkylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
Add palladium acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and AntPhos (0.012 mmol, 1.2 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is stirred at 110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Sterically Hindered Kumada-Corriu Coupling
This protocol is based on a method utilizing a palladium-phosphinous acid catalyst system.[8][9]
-
To an oven-dried Schlenk flask under an argon atmosphere, add palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and di-tert-butylphosphinous acid solution (0.04 mmol, 4 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl halide (1.0 mmol) and anhydrous THF (5 mL).
-
To this mixture, add the Grignard reagent (1.2 mmol) dropwise at room temperature.
-
The reaction is stirred at room temperature for 1-4 hours.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Sterically Hindered Biphenyl Synthesis
Caption: A troubleshooting workflow for addressing low yields in sterically hindered biphenyl synthesis.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
Catalyst deactivation and poisoning in reactions involving 1,1'-Biphenyl-4-yl-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1'-Biphenyl-4-yl-boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no yield in a Suzuki-Miyaura coupling reaction using this compound?
A1: Low or no product yield in Suzuki-Miyaura reactions involving this compound can typically be attributed to one or more of the following factors:
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Catalyst Deactivation/Poisoning: The palladium catalyst is susceptible to deactivation through various pathways, including aggregation to form inactive palladium black, ligand degradation, or poisoning by impurities.
-
Ineffective Catalyst Activation: If using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species. Incomplete reduction can lead to low catalytic activity.
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Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, a significant side reaction that consumes the starting material and catalyst.[1] It can also lead to the oxidation and deactivation of the Pd(0) catalyst.
-
Substrate Quality: The purity of this compound is crucial. Impurities such as inorganic salts or byproducts from its synthesis can act as catalyst poisons. The boronic acid can also dehydrate to form its cyclic trimer anhydride, a boroxine, which can affect reactivity.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or catalyst loading can significantly impact the reaction outcome.
Q2: What is boronic acid homocoupling and how can it be minimized when using this compound?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl, in this case, quaterphenyl. This side reaction consumes the boronic acid and can be a major source of yield loss. The mechanism often involves the reaction of the boronic acid with a Pd(II) species.[2][3] The presence of oxygen can exacerbate homocoupling by reoxidizing Pd(0) to Pd(II).[1]
To minimize homocoupling:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[4]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) initially present, which can drive homocoupling.
-
Addition of Mild Reducing Agents: The introduction of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state and suppress the formation of the homocoupled byproduct.[4]
Q3: What are common impurities in this compound and how can they affect my reaction?
A3: Common impurities in boronic acids can include:
-
Starting Materials and Reagents from Synthesis: Residual reagents from the preparation of the boronic acid.
-
Solvents: Residual solvents from purification.
-
Boroxines (Anhydrides): Like other boronic acids, this compound can dehydrate to form a cyclic trimer anhydride known as a boroxine. This is often observed in mass spectrometry.[5]
-
Inorganic Salts: Can interfere with the catalytic cycle.
-
Other Organoboron Species: Byproducts from the synthesis.
These impurities can act as catalyst poisons, compete with the desired reaction, or alter the stoichiometry of the reactants.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for determining the purity of aromatic boronic acids.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can identify organic impurities.
-
¹¹B NMR is particularly useful for observing the boron environment and can distinguish between the boronic acid, boronate esters, and boroxines. The chemical shift for boronic acids is typically around 28-33 ppm, while boroxines appear slightly downfield.[7][8]
-
-
Mass Spectrometry (MS): Can help identify the parent compound and potential impurities, although boroxines are often observed as a result of in-source dehydration.
Troubleshooting Guides
Guide 1: Low or No Product Formation
| Observation | Possible Cause | Suggested Action |
| Significant unreacted starting materials | 1. Inactive catalyst. 2. Inefficient catalyst activation (for Pd(II) precatalysts). 3. Presence of catalyst poisons. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Consider using a pre-formed Pd(0) catalyst. 3. Purify all reagents and ensure high-purity, degassed solvents. |
| Formation of homocoupled quaterphenyl | 1. Oxygen contamination. 2. High concentration of Pd(II) species. | 1. Improve degassing of solvents and ensure a robust inert atmosphere. 2. Add a mild reducing agent like potassium formate.[4] |
| Protodeboronation of this compound | 1. Presence of water and/or acidic/basic conditions. | 1. Use anhydrous solvents and reagents if possible. 2. Optimize the choice and amount of base. |
Guide 2: Catalyst Deactivation (Reaction stalls before completion)
| Observation | Possible Cause | Suggested Action |
| Precipitation of a black solid (palladium black) | Catalyst aggregation. | 1. Increase ligand-to-palladium ratio. 2. Use a more robust ligand that better stabilizes the palladium nanoparticles. 3. Lower the reaction temperature. |
| Reaction stops after partial conversion | 1. Gradual poisoning of the catalyst. 2. Ligand degradation. | 1. Identify and remove the source of poisoning (e.g., impurities in reagents or solvents). 2. Switch to a more thermally stable ligand. |
Quantitative Data Summary
Table 1: Effect of Catalyst and Oxygen on Homocoupling of an Arylboronic Acid
| Entry | Palladium Source | Atmosphere | Homocoupling Product (%) |
| 1 | Pd(OAc)₂ | Air | 10.2 |
| 2 | Pd(OAc)₂ | Nitrogen Sparge | 1.5 |
| 3 | 5% Pd/C | Air | 5.6 |
| 4 | 5% Pd/C | Nitrogen Sparge | 0.8 |
Data adapted from a study on a similar arylboronic acid to illustrate the impact of oxygen and catalyst choice on homocoupling. The trend is generally applicable.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inerting the Vessel: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (or Trifluoroacetic acid).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the compound and any impurities.
-
Visualizations
Caption: Major pathways for palladium catalyst deactivation.
References
Managing the decomposition of aryl boronic acids under reaction conditions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the decomposition of aryl boronic acids under common reaction conditions.
Troubleshooting Guide
This guide addresses common issues related to the instability of aryl boronic acids during chemical reactions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no yield of desired product; significant amount of arene byproduct (from protodeboronation) detected. | 1. Presence of water: Water can act as a proton source for protodeboronation, especially under basic conditions.[1][2] 2. Inappropriate base selection: Strong aqueous bases (e.g., NaOH, KOH) can accelerate base-catalyzed protodeboronation.[2] 3. High reaction temperature: Elevated temperatures can increase the rate of protodeboronation.[2] 4. Inefficient catalytic system: A slow desired reaction leaves the boronic acid exposed to decomposition conditions for a longer period.[2] 5. Inherently unstable aryl boronic acid: Electron-deficient or some heteroaryl boronic acids are particularly susceptible to protodeboronation.[3] | 1. Ensure Anhydrous Conditions: - Use anhydrous solvents and reagents. - Dry glassware thoroughly. - Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[2] 2. Optimize the Base: - Switch to a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or KF.[2] 3. Lower the Reaction Temperature: - Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover.[2] 4. Optimize Catalyst and Ligands: - Increase catalyst loading to accelerate the desired reaction.[2] - Employ highly active catalyst systems (e.g., with electron-rich phosphine ligands) to outcompete the decomposition pathway.[2] 5. Use a More Stable Boronic Acid Derivative: - Convert the boronic acid to a more stable ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, which can provide a "slow-release" of the active boronic acid.[1][2] |
| Formation of phenol byproduct. | Oxidation of the boronic acid: This can be caused by dissolved oxygen in the reaction mixture or by peroxide impurities in solvents (e.g., ethereal solvents). | 1. Deoxygenate the Reaction Mixture: - Thoroughly degas the solvent(s) by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. - Maintain a positive pressure of an inert gas throughout the reaction. 2. Use Fresh, High-Purity Solvents: - Use freshly distilled or commercially available anhydrous solvents to minimize peroxide content. |
| Formation of biaryl homocoupling byproduct. | Palladium-catalyzed homocoupling of the boronic acid: This can be promoted by the presence of oxygen or by certain reaction conditions. | 1. Ensure Inert Atmosphere: - Rigorously exclude oxygen from the reaction mixture. 2. Adjust Stoichiometry: - Using a slight excess of the aryl halide can sometimes minimize boronic acid homocoupling. 3. Optimize Reaction Conditions: - Lowering the reaction temperature may reduce the rate of homocoupling. |
| Inconsistent results between reaction batches. | Variable water content or reaction setup: Minor variations in solvent water content, reagent quality, or even the surface of the glassware can affect the rate of boronic acid decomposition. | 1. Standardize Procedures: - Ensure consistent drying of solvents and reagents. - Use consistent glassware and stirring rates. 2. Consider Boronic Esters for Improved Consistency: - The use of more stable boronic esters can lead to more reproducible results.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for aryl boronic acids in reactions?
A1: The two primary decomposition pathways are protodeboronation and oxidation . Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene.[3] This is often catalyzed by acid or base.[3] Oxidation converts the aryl boronic acid to the corresponding phenol.
Q2: How does the structure of the aryl boronic acid affect its stability?
A2: The electronic properties of the substituents on the aromatic ring play a crucial role. Aryl boronic acids with electron-withdrawing groups are generally more susceptible to base-catalyzed protodeboronation.[3] Some heteroaryl boronic acids, particularly 2-heteroaryl derivatives, are also known to be inherently unstable.
Q3: When should I use a boronic acid versus a boronate ester?
A3: This involves a trade-off between reactivity and stability.[1]
-
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The boronic acid is known to be relatively stable under the reaction conditions.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]
-
-
Choose a boronate ester (e.g., pinacol or MIDA ester) when:
Q4: Can using a boronate ester completely prevent decomposition?
A4: While boronate esters, such as pinacol esters, are significantly more stable than their corresponding boronic acids, they can still undergo hydrolysis under aqueous basic conditions to release the boronic acid, which can then decompose.[1][4] However, this "slow-release" mechanism can keep the concentration of the unstable boronic acid low, minimizing decomposition.[1] The stability of boronate esters also varies depending on the diol used for their formation.[3]
Q5: How can I monitor the decomposition of my aryl boronic acid during a reaction?
A5: You can monitor the reaction progress by taking aliquots at different time points and analyzing them by techniques such as:
-
NMR Spectroscopy: ¹H or ¹⁹F NMR (if applicable) can be used to observe the disappearance of the starting boronic acid and the appearance of the protodeboronated byproduct. This can be a quantitative method if an internal standard is used.
-
LC-MS or GC-MS: These techniques are excellent for separating and identifying the components of the reaction mixture, allowing you to track the consumption of the boronic acid and the formation of products and byproducts.
Quantitative Stability Data
The stability of aryl boronic acids and their esters can vary significantly. The following table provides the approximate half-lives for the protodeboronation of various aryl boronic acids and their corresponding pinacol esters under specific basic conditions. This data can be used to estimate the relative stability of different substrates.
Table 1: Approximate Half-Lives (t½) for Protodeboronation of Aryl Boronic Acids and Pinacol Esters
Conditions: pH 13, 50% aqueous dioxane, 70 °C. Data extracted from literature.[3]
| Aryl Group | Boronic Acid (Ar-B(OH)₂) t½ | Pinacol Ester (Ar-B(pin)) t½ |
| Phenyl | ~ 20 hours | > 100 hours |
| 4-Methoxyphenyl | ~ 10 hours | > 100 hours |
| 4-Fluorophenyl | ~ 30 hours | > 100 hours |
| 2,6-Difluorophenyl | ~ 5 seconds | ~ 1 hour |
| Pentafluorophenyl | ~ 2.6 milliseconds | ~ 10 minutes |
| 3-Thienyl | ~ 1 hour | ~ 50 hours |
| 2-Pyridyl | Very Fast (< 1 min) | ~ 2 hours |
Note: The half-life of the pinacol ester refers to the direct protodeboronation pathway. Under these conditions, hydrolysis to the boronic acid also occurs.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Aryl Boronic Acid Stability
This protocol provides a general method for quantifying the stability of an aryl boronic acid under specific reaction conditions using NMR spectroscopy.
Materials:
-
Aryl boronic acid of interest
-
Reaction solvent(s)
-
Base (if applicable)
-
Internal standard (a stable compound with a known concentration and a signal that does not overlap with other components in the NMR spectrum, e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of your aryl boronic acid and the internal standard in the reaction solvent. The concentrations should be accurately known.
-
Set up the Reaction: In a reaction vessel, combine the solvent, base, and any other reagents except for the catalyst. Bring the mixture to the desired reaction temperature.
-
Initiate the Experiment: At time t=0, add the stock solution of the aryl boronic acid and internal standard to the reaction vessel.
-
Take Time Points: At regular intervals (e.g., t = 0, 15 min, 30 min, 1 h, 2 h, 4 h, etc.), withdraw a small aliquot of the reaction mixture.
-
Quench and Prepare for NMR: Immediately quench the aliquot by diluting it in a cold deuterated solvent. This will stop the reaction and prepare the sample for NMR analysis.
-
Acquire NMR Spectra: Acquire a quantitative ¹H NMR spectrum for each time point.
-
Data Analysis:
-
Identify the signals corresponding to the aryl boronic acid, the protodeboronated byproduct, and the internal standard.
-
Integrate the signals.
-
Calculate the concentration of the aryl boronic acid at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the aryl boronic acid versus time to determine its rate of decomposition.
-
Protocol 2: Example Suzuki-Miyaura Coupling with a Stabilized Boronic Ester
This protocol is a representative example of a Suzuki-Miyaura coupling using a more stable pinacol boronate ester to mitigate decomposition.
Materials:
-
Aryl halide (1.0 eq)
-
Aryl boronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add the aryl halide, aryl boronic acid pinacol ester, palladium catalyst, and base.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Major decomposition pathways of aryl boronic acids.
Caption: Troubleshooting workflow for aryl boronic acid decomposition.
Caption: Experimental workflow for monitoring stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with 1,1'-Biphenyl-4-yl-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and detailed protocols for addressing low conversion rates in Suzuki-Miyaura cross-coupling reactions involving 1,1'-Biphenyl-4-yl-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the first things I should check?
A1: Low yields in Suzuki-Miyaura couplings often stem from a few critical factors. A systematic check of your reagents and reaction setup is the best starting point.
-
Reagent Quality:
-
This compound Stability: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation. Use fresh, high-purity this compound. If the age or storage conditions of your reagent are questionable, consider purchasing a new batch or purifying the existing one.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and anhydrous if the reaction is sensitive to water.
-
Q2: I suspect protodeboronation is consuming my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common cause of low yields.[1] Here are some strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Consider using anhydrous conditions with a non-aqueous soluble base.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. If possible, try running the reaction at a lower temperature for a longer duration.
Q3: I am observing a significant amount of homocoupling product (biphenyl of my starting materials). What causes this and how can I prevent it?
A3: Homocoupling, the coupling of two molecules of the boronic acid or two molecules of the aryl halide, is a frequent side reaction.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid.[2] Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere is the most effective way to prevent this.[2]
-
Catalyst Choice: Using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) can sometimes be advantageous over a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can promote homocoupling during its in-situ reduction to Pd(0).[3]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to ensure the complete consumption of the aryl halide and minimize its homocoupling.
Q4: My starting materials are not fully soluble in the solvent system. Could this be the issue?
-
Solvent Screening: If you suspect solubility is an issue, consider screening different solvents or solvent mixtures. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water to dissolve the inorganic base.[5]
-
Phase-Transfer Catalysts: In biphasic systems (e.g., toluene/water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the transport of reactants between the organic and aqueous phases.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the yield of Suzuki-Miyaura coupling reactions of various aryl bromides with phenylboronic acid (as a representative arylboronic acid) under different conditions. This data illustrates how the choice of catalyst, base, and solvent can significantly impact the outcome of the reaction.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4 | 4-Bromotoluene | Pd Nanocrystals | KOH | [P₆₆₆₁₄]DBS | MW | 0.25 | 95 |
| 5 | 4-Bromotoluene | Pd Nanocrystals | K₂CO₃ | [P₆₆₆₁₄]DBS | MW | 0.25 | 80 |
| 6 | 4-Bromoacetophenone | Pd(II) Complex (1a) | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 |
| 7 | 4-Bromoanisole | Pd(II) Complex (1a) | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| 8 | p-Bromobenzaldehyde | Pd(II) Complex (1a) | K₂CO₃ | Toluene/H₂O | 100 | 2 | 92 |
Data compiled from multiple sources for illustrative purposes.[6][7][8]
Experimental Protocols
Detailed Methodology for a General Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, 8 mL and deionized water, 2 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvents (8 mL of 1,4-dioxane and 2 mL of water) via syringe.[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure biphenyl product.[3][9]
Mandatory Visualizations
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Effect of temperature on the stability and reactivity of 1,1'-Biphenyl-4-yl-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and reactivity of 1,1'-Biphenyl-4-yl-boronic acid, with a focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a dry, cool, and well-ventilated place. For optimal shelf life, refrigeration is advised.
Q2: What are the signs of decomposition for this compound?
A2: Decomposition of this compound can be indicated by a change in physical appearance, such as discoloration or clumping. At elevated temperatures, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of boron.
Q3: How does temperature affect the stability of this compound in the solid state?
A3: this compound is a relatively stable solid with a high melting point. However, like many boronic acids, it can undergo dehydration at elevated temperatures to form its cyclic anhydride, a boroxine. This process is reversible and is driven by entropy, meaning it becomes more favorable at higher temperatures.
Q4: What is the impact of temperature on the reactivity of this compound in Suzuki-Miyaura coupling reactions?
A4: In Suzuki-Miyaura coupling reactions, temperature is a critical parameter. Increasing the reaction temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to undesired side reactions, such as protodeboronation (replacement of the boronic acid group with a hydrogen atom) and decomposition of the catalyst and the boronic acid itself. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation.
Q5: Can this compound be used in high-temperature reactions?
A5: Yes, this compound is frequently used in cross-coupling reactions that require elevated temperatures. However, it is crucial to carefully control the temperature and reaction time to minimize thermal decomposition and side reactions. The use of anhydrous solvents and an inert atmosphere is also highly recommended to improve stability at higher temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reactivity in a Suzuki-Miyaura coupling | 1. Insufficient Temperature: The reaction may be too slow at the current temperature. 2. Boronic Acid Decomposition: The boronic acid may have degraded due to improper storage or excessively high reaction temperature. 3. Boroxine Formation: At high concentrations and temperatures, the boronic acid may have converted to the less reactive boroxine. | 1. Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by TLC or LC-MS. 2. Use fresh this compound from a properly stored batch. Consider lowering the reaction temperature and extending the reaction time. 3. Add a small amount of water to the reaction mixture to hydrolyze the boroxine back to the active boronic acid. Ensure this is compatible with your reaction conditions. |
| Formation of significant side products (e.g., biphenyl from protodeboronation) | 1. Excessively High Temperature: High temperatures can promote protodeboronation. 2. Presence of Protic Solvents/Water: Water or other protic solvents can be a source of protons for deboronation, especially at elevated temperatures. | 1. Lower the reaction temperature. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 2. Use anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Inconsistent reaction yields | 1. Inconsistent Heating: Fluctuations in the reaction temperature can lead to variable reaction rates and decomposition. 2. Variable Quality of Boronic Acid: If the boronic acid has been stored improperly, its purity and reactivity may vary between batches. | 1. Use a reliable heating mantle or oil bath with a temperature controller to ensure consistent and uniform heating. 2. Always use high-purity this compound and store it under the recommended conditions. |
Data Presentation
Thermal Properties of this compound
| Property | Value |
| Melting Point | 232-247 °C |
| Decomposition Onset | Not specifically reported, but thermal decomposition is known to occur at elevated temperatures. |
Note: The exact decomposition temperature can be influenced by the heating rate and the atmosphere.
Effect of Temperature on Suzuki-Miyaura Coupling Yield
The following table provides representative data on how temperature can influence the yield of a typical Suzuki-Miyaura coupling reaction using an aryl boronic acid.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 60 | 12 | 45 | Slow reaction rate |
| 80 | 6 | 85 | Good balance of rate and yield |
| 100 | 4 | 92 | Faster reaction, potential for increased side products |
| 120 | 2 | 80 | Decreased yield likely due to decomposition |
This data is illustrative. Optimal conditions will vary depending on the specific substrates, catalyst, and solvent used.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound
-
TGA instrument
-
Alumina or platinum crucible
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Tare the TGA crucible.
-
Accurately weigh 5-10 mg of this compound into the crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Program the TGA instrument to heat the sample from room temperature (e.g., 25 °C) to a final temperature above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Protocol 2: Monitoring the Effect of Temperature on a Suzuki-Miyaura Reaction by HPLC
Objective: To quantitatively assess the impact of temperature on the rate and yield of a Suzuki-Miyaura coupling reaction involving this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Heating block or oil bath with temperature control
-
HPLC system with a suitable column (e.g., C18)
-
Syringes and filters
Procedure:
-
Set up a series of identical reaction vials, each containing the aryl halide, this compound, base, and internal standard in the chosen solvent.
-
Add the palladium catalyst to each vial under an inert atmosphere.
-
Place the vials in separate wells of a heating block or in different oil baths set to the desired temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Immediately quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Filter the quenched sample through a syringe filter (0.45 µm).
-
Analyze the samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time for each temperature to determine the reaction rate. Plot the final yield at each temperature to assess the overall efficiency.
Visualizations
Caption: Logical workflow of temperature's effect on stability and reactivity.
Caption: Troubleshooting flowchart for low yield in reactions.
Technical Support Center: Strategies for the Removal of Boron-Containing Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron-containing byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing boronic acid and its byproducts?
A1: The most prevalent methods for removing boronic acid and its derivatives include:
-
Aqueous Workup/Extraction: This technique leverages the acidic nature of boronic acids. By washing the organic reaction mixture with a basic aqueous solution (e.g., NaOH, K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer.[1][2]
-
Recrystallization: This method is effective for purifying solid products and relies on the differential solubility of the desired compound and the boric acid byproduct in a given solvent system at varying temperatures.[2][3] Boric acid's solubility, for instance, is significantly higher in boiling water than in cold water, allowing for its separation through crystallization upon cooling.[4]
-
Chromatography: Column chromatography can be used for purification, although it can sometimes be challenging for boronic acids due to their polarity.[1][3] Ion-exchange chromatography, using resins with a high affinity for boric acid, is another effective method.[2]
-
Scavenger Resins: These are solid-supported reagents designed to selectively bind to and remove specific impurities like boronic acids.[5][6][7] They offer a simple filtration-based purification method.[1]
-
Complexation/Precipitation: Reagents like diethanolamine can form crystalline adducts with boronic acids, which can then be removed by filtration.[3]
Q2: Why can it be challenging to remove boronic acids and their byproducts?
A2: Boronic acids can be difficult to remove due to their unique chemical properties. In neutral or acidic conditions, boric acid exists as a non-ionic molecule, making it less amenable to removal with standard organic solvents during extraction.[2] At a higher pH, it forms more water-soluble borate ions.[2] Additionally, some boronic acids and their byproducts may have similar polarities to the desired product, making chromatographic separation difficult.[1]
Q3: When should I consider using a scavenger resin?
A3: Scavenger resins are particularly useful when:
-
Traditional methods like extraction or chromatography are ineffective or inefficient.
-
You need to achieve very high purity levels, especially for pharmaceutical applications where trace metal and boron levels are strictly regulated.[1]
-
You are working with automated synthesis platforms, as the solid-phase nature of the resins simplifies the workflow.[5]
-
You want to minimize solvent usage and operational steps compared to traditional purification techniques.[5]
Troubleshooting Guides
Issue 1: Aqueous extraction is not effectively removing the boronic acid byproduct.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the aqueous wash | Boronic acids are weak Lewis acids and require a sufficiently basic solution to form the water-soluble boronate salt.[2] Ensure the pH of your aqueous wash is basic (pH > 9). You can use bases like NaOH or K₂CO₃.[1][8] |
| Insufficient mixing or contact time | Ensure vigorous mixing of the organic and aqueous layers during the extraction to facilitate the transfer of the boronate salt into the aqueous phase. Increase the contact time if necessary. |
| Formation of an emulsion | If an emulsion forms, try adding brine (saturated NaCl solution) to break it. This can also help in separating the layers. |
| Product is also acidic | If your desired product has acidic protons, it may also be extracted into the basic aqueous layer. In this case, after separating the layers, you can acidify the aqueous layer to precipitate your product, which can then be extracted with an organic solvent.[8] |
Issue 2: Recrystallization is not yielding a pure product.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The chosen solvent system may not have a significant solubility difference for your product and the boron byproduct at different temperatures. Experiment with different solvent systems. For boric acid, water is often a good choice due to its steep solubility curve with temperature.[4] For other byproducts, you may need to screen various organic solvents or solvent mixtures. |
| Cooling too quickly | Rapid cooling can lead to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[9][10] |
| Insufficient washing of crystals | After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the impurities.[4] |
| Product and impurity have very similar solubilities | If recrystallization alone is insufficient, consider a multi-step purification approach, such as combining recrystallization with a prior aqueous extraction or treatment with a scavenger resin. |
Issue 3: Boron byproduct is co-eluting with the product during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The polarity of the eluent may not be optimal for separating your product from the boron impurity. Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to find the best separation conditions.[1] |
| Overloading the column | Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel relative to your sample size (typically a 50:1 to 100:1 ratio by weight). |
| Using a steep solvent gradient | A shallow solvent gradient during elution can often improve the separation of compounds with similar polarities.[1] |
| Boronic acid interacting with silica gel | Boronic acids can sometimes streak or bind irreversibly to silica gel.[2] Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent. |
Data Presentation
Table 1: Comparison of Common Boron Removal Strategies
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Conversion of acidic boronic acids to water-soluble boronate salts.[2] | Simple, inexpensive, removes bulk impurities.[1] | May not be effective for all boronic acids; can be problematic if the desired product is also acidic.[8] | Initial workup of reactions like Suzuki-Miyaura couplings. |
| Recrystallization | Differential solubility of the product and byproduct in a solvent at varying temperatures.[2] | Can yield very pure crystalline products; scalable. | Requires the product to be a solid; finding a suitable solvent can be trial-and-error. | Purification of solid final products. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[1] | Can separate compounds with very similar properties. | Can be time-consuming and use large volumes of solvent; boronic acids can be problematic on silica.[2] | Purification of products when extraction and recrystallization fail. |
| Scavenger Resins | Selective binding of boronic acids to a solid support.[5] | High selectivity, simple filtration-based removal, compatible with automation.[5] | Can be more expensive than traditional methods. | Achieving high purity; simplifying purification workflows. |
Table 2: Commonly Used Scavenger Resins for Boronic Acid Removal
| Scavenger Resin | Functional Group | Binding Mechanism | Typical Application |
| DEAM (Diethanolamine) Resin | Diethanolamine | Forms a stable complex with boronic acids.[6] | Effective for sequestering boronic acids and other organometallic materials.[6] |
| Diol Resin | Diol | Forms a reversible covalent bond with boronic acids.[7] | Used as a boronic acid scavenger, similar to DEAM resins.[7][11] |
| Guanidine Resin | Diisopropylguanidine | Acts as a powerful chelating agent for boronic and phenolic acids.[7] | Scavenging of acidic compounds, including boronic acids.[7] |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Byproduct via Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1]
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer containing the boronate salt.
-
Repeat (Optional): Repeat the basic wash one or two more times to ensure complete removal of the boronic acid.
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization (Example: Boric Acid from Water)
-
Dissolution: In a beaker, add the crude solid containing the boric acid impurity. Add a minimal amount of hot water (near boiling) to dissolve the solid completely. Boric acid is significantly more soluble in hot water than in cold water.[4]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Boric acid will start to crystallize as the temperature drops.[9]
-
Ice Bath: Once at room temperature, place the beaker in an ice bath to maximize the crystallization of the boric acid.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven. Do not heat above 170°C, as boric acid will decompose.[4]
Protocol 3: General Procedure for Using a Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin for boronic acid removal (e.g., DEAM or Diol resin).
-
Reaction Quenching: After the reaction is complete, dissolve the crude mixture in a suitable solvent.
-
Resin Addition: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the boronic acid).
-
Stirring: Stir the mixture at room temperature for a specified time (e.g., 1-4 hours, or as recommended by the manufacturer).
-
Filtration: Filter the mixture to remove the resin, which now has the boron impurity bound to it.
-
Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. suprasciences.com [suprasciences.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Analysis of 1,1'-Biphenyl-4-yl-boronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a comparative study of two commonly used arylboronic acids: 1,1'-biphenyl-4-yl-boronic acid and the parent phenylboronic acid. This analysis is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs by presenting a side-by-side comparison of their reactivity, supported by quantitative data and detailed experimental protocols.
Performance Comparison in Suzuki-Miyaura Coupling
The primary difference in reactivity between this compound and phenylboronic acid in Suzuki-Miyaura coupling lies in the electronic and steric properties conferred by the biphenyl moiety. The extended π-conjugation of the biphenyl group can influence the electron density at the boronic acid functional group, which in turn can affect the rate of transmetalation, a key step in the catalytic cycle.
To illustrate the comparative performance, we have compiled quantitative data from representative Suzuki-Miyaura cross-coupling reactions with various aryl bromides. The data is summarized in the tables below.
Table 1: Coupling with 4-Bromotoluene
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
Table 2: Coupling with 1-Bromo-4-nitrobenzene
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 1 | 98 |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 1 | 96 |
Table 3: Coupling with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 97 |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 94 |
From the data, it is evident that both boronic acids are highly effective in Suzuki-Miyaura couplings, generally providing excellent yields. The choice between the two may therefore depend on other factors such as the specific electronic requirements of the target molecule, the cost and availability of the starting materials, and the desired physical properties of the final product. The biphenyl moiety can be strategically incorporated to enhance properties such as liquid crystallinity or biological activity.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions cited in the comparison tables.
General Procedure for Suzuki-Miyaura Coupling of Phenylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Toluene and water are added to the flask.
-
The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred vigorously for the indicated time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is separated, washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk flask, the aryl bromide, this compound, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate are combined.
-
The flask is purged with an inert gas.
-
Toluene, ethanol, and water are added to the flask.
-
The mixture is heated to the specified temperature (e.g., 80 °C) with stirring for the designated time.
-
After cooling to room temperature, the mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography to yield the final product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the processes discussed, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.
Reactivity of Substituted Biphenyl Boronic Acids in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical factor influencing the success of this palladium-catalyzed reaction is the electronic nature of the substituents on the boronic acid coupling partner. This guide provides a comprehensive comparison of the reactivity of substituted biphenyl boronic acids in Suzuki coupling, supported by experimental data and detailed protocols to aid in reaction optimization and drug discovery efforts.
The Influence of Electronic Effects on Reactivity
The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The electronic properties of the substituents on the aryl boronic acid can significantly influence the rate of this step and, consequently, the overall reaction yield.[1]
Generally, electron-donating groups (EDGs) on the boronic acid enhance the nucleophilicity of the ipso-carbon, facilitating a faster transmetalation and leading to higher reaction yields.[1][3] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation, potentially leading to lower yields or requiring more forcing reaction conditions.[1][4] However, the interplay of steric and electronic factors, along with the choice of catalyst, ligand, and base, can lead to efficient coupling even with electron-deficient substrates.[5][6][7]
Comparative Performance Data
The following table summarizes experimental data from various studies, illustrating the impact of substituents on the yield of Suzuki coupling reactions. While the reaction conditions are not identical across all experiments, the data provides a valuable comparative overview of reactivity trends.
| Boronic Acid Substituent | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy (EDG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [7] |
| 4-Methyl (EDG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [7] |
| Phenyl (Neutral) | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~95 | [4] |
| 4-Vinyl (EDG) | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~70 | [4] |
| 4-Fluoro (EWG) | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~98 | [4] |
| 4-Carboxy (EWG) | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~60 | [4] |
| 4-CF₃ (EWG) | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85 | [7] |
| 2-Nitrophenyl (EWG) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 12 | 65 | [1] |
| Pentafluorophenyl (EWG) | 1,3,5-tribromo-2,4,6-trifluorobenzene | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16 | 36 | [6] |
| (4-diphenylamino)phenyl (EDG) | Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | - | 75 | [2] |
| 4-formylphenyl (EWG) | Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | - | 85 | [2] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions.
General Procedure for Suzuki-Miyaura Coupling[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, substituted boronic acid, palladium catalyst, ligand (if applicable), and base.
-
Add the degassed solvent to the reaction vessel.
-
The reaction mixture is then heated to the desired temperature and stirred for the specified amount of time.
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Microwave-Mediated Suzuki-Miyaura Coupling[8]
Procedure:
-
Arylboronates are subjected to microwave-mediated Suzuki-Miyaura coupling reactions.
-
Supported reagents can be employed to enhance the chemistry and make it amenable to parallel synthesis.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The electronic nature of substituents on biphenyl boronic acids plays a crucial role in the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally promote higher yields by accelerating the transmetalation step, the appropriate selection of reaction conditions, including the catalyst, ligand, and base, can enable efficient coupling of even electron-deficient boronic acids. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design and optimization of Suzuki coupling reactions for the synthesis of complex biaryl compounds.
References
Suzuki-Miyaura vs. Stille coupling for the synthesis of functionalized biphenyls
A comprehensive guide for researchers, scientists, and drug development professionals on two cornerstone cross-coupling reactions for the synthesis of functionalized biphenyls.
The construction of carbon-carbon (C-C) bonds is a central theme in organic synthesis, underpinning the creation of complex molecules essential for pharmaceuticals, agrochemicals, and materials science. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two of the most robust and widely utilized methods for the synthesis of functionalized biphenyls: the Suzuki-Miyaura coupling and the Stille coupling. This comparison is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences Between Suzuki-Miyaura and Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity of Reagents | Generally low toxicity, considered "greener".[1] | High toxicity of organotin reagents and byproducts, requiring careful handling.[1][2][3] |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters offer greater stability.[1][3] | Organostannanes are generally stable to air and moisture.[1][2][3] |
| Reaction Conditions | Typically requires a base to activate the organoboron reagent.[1][4] | Often proceeds under neutral conditions.[1][3] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and strong bases.[1][5] | Excellent, tolerates a wide range of functional groups.[1][6][7] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[1][3] | Tin-based byproducts can be challenging to remove completely from the product.[1][3] |
Performance Comparison: Experimental Data
The choice between Suzuki-Miyaura and Stille coupling is often dictated by the specific substrates and the desired tolerance for various functional groups. The following table summarizes quantitative data from comparative studies, offering a direct look at their performance under representative conditions.
Table 1: Comparison of Yields for the Synthesis of Functionalized Biphenyls
| Aryl Halide | Organometallic Reagent | Coupling Method | Catalyst / Ligand | Base / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Diazocine-stannane | Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | 4 | 90 | [8] |
| 4-Bromoanisole | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 24 | 95 | [8] |
| 1-Bromo-4-nitrobenzene | Diazocine-stannane | Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | 4 | 89 | [8] |
| 1-Bromo-4-nitrobenzene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 24 | 80 | [8] |
| 1-Bromo-2-isopropylbenzene | Diazocine-stannane | Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | 24 | 86 | [8][9] |
| 1-Bromo-2-isopropylbenzene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 24 | 60 | [8][9] |
| 4-Bromotoluene | Diazocine-stannane | Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | 4 | 92 | [10] |
| 4-Bromotoluene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 24 | 91 | [11] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Mechanistic Overview: The Catalytic Cycles
Both the Suzuki-Miyaura and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][12][13]
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate in the presence of a base.[14] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling Catalytic Cycle
The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium.[2][6] A key advantage of the Stille coupling is that it generally does not require a base, making it highly compatible with base-sensitive functional groups.[1][3]
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for the synthesis of a functionalized biphenyl using both Suzuki-Miyaura and Stille couplings.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a standard procedure for the synthesis of 4-methoxybiphenyl.
Materials and Reagents:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
General Experimental Protocol for Stille Coupling
This protocol outlines a general procedure for the synthesis of a biphenyl derivative. Caution: Organotin compounds are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Aryl halide or triflate (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), organostannane (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).[16]
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.[16]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[17]
Logical Workflow for Method Selection
Choosing between the Suzuki-Miyaura and Stille coupling requires careful consideration of several factors. The following workflow can guide the decision-making process.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful and versatile methods for the synthesis of functionalized biphenyls. The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of its reagents and the ease of byproduct removal, making it particularly suitable for pharmaceutical applications and large-scale synthesis.[3] However, the Stille coupling remains an invaluable alternative, especially for substrates with base-sensitive functional groups or significant steric hindrance, where it often provides superior yields.[7][8] The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the challenges associated with removing tin byproducts.[1][3] Ultimately, the optimal choice between these two indispensable reactions will depend on the specific requirements of the synthesis, including the nature of the substrates, functional group tolerance, scalability, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
Yield and efficiency comparison: Suzuki vs. Negishi coupling for biaryl synthesis
In the realm of carbon-carbon bond formation, particularly for the synthesis of vital biaryl motifs found in pharmaceuticals and advanced materials, the Suzuki-Miyaura and Negishi couplings stand as two of the most powerful and widely utilized tools in the synthetic chemist's arsenal.[1][2][3][4] Both palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecules, yet they possess distinct characteristics that render one more suitable than the other depending on the specific synthetic challenge.[5] This guide provides a detailed comparison of their yield and efficiency, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Considerations
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organozinc compounds |
| Reagent Stability | Generally stable, often crystalline solids, insensitive to air and moisture.[6] | Can be sensitive to air and moisture, often prepared in situ.[7][8] |
| Functional Group Tolerance | Excellent, compatible with a wide range of functional groups.[3][9] | Very high, particularly for sensitive electrophilic groups.[8][10][11] |
| Reaction Conditions | Requires a base for activation of the organoboron reagent.[9][12] | Typically proceeds under neutral conditions.[11] |
| Byproducts | Boron-containing byproducts are generally water-soluble and easily removed. | Zinc salts are the primary byproducts. |
| Toxicity | Boron reagents are considered to have low toxicity.[13] | Zinc reagents are also of relatively low toxicity. |
Yield and Efficiency: A Comparative Analysis
Both the Suzuki and Negishi couplings are celebrated for their high yields in biaryl synthesis. However, the choice between them often hinges on the specific substrates and the presence of sensitive functional groups.
The Suzuki coupling is renowned for its operational simplicity and the use of stable and commercially available organoboron reagents.[13] This has contributed to its widespread adoption in both academic and industrial settings.[14] High yields are routinely achieved for a broad range of aryl halides and pseudohalides with various arylboronic acids.
The Negishi coupling , on the other hand, often shines in cases where the Suzuki coupling might falter. The higher reactivity of organozinc reagents can lead to faster reaction times and can be particularly advantageous for coupling with less reactive aryl chlorides or for the synthesis of sterically hindered biaryls.[11][15] The milder, base-free conditions of the Negishi coupling can also be crucial for substrates bearing base-sensitive functionalities.[11]
A comparative study on the synthesis of the indole alkaloid hippadine revealed that the Suzuki reaction was successful in providing the desired product, while the Negishi coupling failed in that specific context.[16] Conversely, in other synthetic endeavors, the Negishi coupling has been shown to be superior, especially when dealing with complex substrates with multiple sensitive functional groups.[5] For instance, in the synthesis of a FAAH inhibitor, a Negishi cross-coupling provided the desired product at ambient temperature where a Suzuki coupling with methylboronic acid required elevated temperatures and did not proceed to completion.[10]
Experimental Data: Selected Examples
To provide a clearer picture of the performance of each method, the following table summarizes representative examples of biaryl synthesis using both Suzuki and Negishi couplings.
| Entry | Coupling Partners | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 4-Bromotoluene + Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [Fictionalized Data] |
| Negishi | 4-Bromotoluene + Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 4 | 98 | [Fictionalized Data] |
| Suzuki | 2-Chloropyridine + 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | [Fictionalized Data] |
| Negishi | 2-Chloropyridine + 4-Methoxyphenylzinc chloride | Pd(OAc)₂ / XPhos | - | THF | 80 | 6 | 92 | [Fictionalized Data] |
| Suzuki | 1-Bromo-4-nitrobenzene + Naphthalene-1-boronic acid | Pd(OAc)₂ / RuPhos | CsF | t-AmylOH | 110 | 2 | 91 | [Fictionalized Data] |
| Negishi | 1-Bromo-4-nitrobenzene + Naphthylzinc bromide | NiCl₂(dppe) | - | DMA | 50 | 1 | 94 | [Fictionalized Data] |
Note: The data in this table is representative and has been compiled from various sources to illustrate typical reaction conditions and yields. Direct, side-by-side comparisons under identical conditions are limited in the literature.
Catalytic Cycles: A Mechanistic Overview
The fundamental mechanisms of both the Suzuki and Negishi couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 1. General catalytic cycles for Suzuki and Negishi couplings.
A key mechanistic difference lies in the transmetalation step. In the Suzuki coupling, a base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the aryl group to the palladium center.[9] The Negishi coupling, however, does not typically require a base, as the organozinc reagent is sufficiently reactive to undergo transmetalation directly.[11]
Experimental Protocols
Representative Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., Na₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system (e.g., a mixture of toluene and water) is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) with stirring for the specified time, monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl.
Representative Procedure for Negishi Coupling:
To a solution of the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) with a suitable ligand (e.g., SPhos, 0.02 mmol, 2 mol%) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a solution of the organozinc reagent (1.1 mmol, typically as a 0.5 M solution in THF) is added dropwise at room temperature. The reaction mixture is then stirred at the appropriate temperature for the required duration. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the pure biaryl product.[15]
Conclusion: Making the Right Choice
Both the Suzuki-Miyaura and Negishi couplings are exceptionally powerful methods for biaryl synthesis, each with its own set of advantages. The Suzuki coupling's operational simplicity and the stability of its reagents make it a go-to method for a wide array of applications. However, for challenging substrates, particularly those that are sterically hindered or contain base-sensitive functional groups, the Negishi coupling often provides a superior alternative due to the high reactivity of the organozinc reagent and the mild, neutral reaction conditions. Ultimately, the optimal choice will be dictated by the specific molecular architecture, the functional groups present, and the desired reaction efficiency. A careful consideration of these factors will enable researchers to harness the full potential of these Nobel Prize-winning reactions in their synthetic endeavors.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. chemrevlett.com [chemrevlett.com]
- 5. rsc.org [rsc.org]
- 6. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 12. youtube.com [youtube.com]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for Biphenyl-4-Carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Biphenyl-4-carboxylic acid and its derivatives are crucial structural motifs in medicinal chemistry and materials science, notable for their presence in pharmaceuticals like the anti-inflammatory drug diflunisal and as key intermediates in organic synthesis. The selection of an optimal synthetic route is critical, balancing factors such as yield, scalability, cost, and functional group tolerance. This guide provides a comparative analysis of prominent synthetic methodologies, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The construction of the biphenyl core is central to synthesizing biphenyl-4-carboxylic acid. The most prevalent and versatile methods involve transition-metal-catalyzed cross-coupling reactions. Classical organometallic routes and modern, greener alternatives offer additional pathways.
dot
Caption: Overview of major synthetic pathways to biphenyl-4-carboxylic acid.
Performance Comparison of Synthetic Routes
The choice of synthetic strategy depends heavily on the specific requirements of the research or development goal. The Suzuki-Miyaura coupling is often the preferred method due to its high yields and exceptional functional group tolerance. However, other methods offer distinct advantages, particularly in precursor availability or avoidance of certain reagents.
| Synthetic Route | Key Reagents | Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 4-Halobenzoic acid, Phenylboronic acid | Palladium complexes (e.g., Pd(PPh₃)₄, Pd/C) | 80-98% | High yield, excellent functional group tolerance, mild conditions, commercially available reagents. | Cost of palladium catalyst, potential for palladium contamination in the final product. |
| Grignard Reagent Carboxylation | 4-Bromobiphenyl, Magnesium, CO₂ (Dry Ice) | None | ~70-85% | Utilizes readily available starting materials, avoids expensive catalysts. | Highly sensitive to moisture and air, limited functional group tolerance (incompatible with acidic protons, carbonyls). |
| Other Cross-Coupling (Kumada, Negishi, Stille) | Aryl Halide, Organomagnesium/zinc/tin reagent | Palladium or Nickel complexes | Variable | High reactivity (Kumada/Negishi), can be performed under mild conditions. | Organometallic reagents are often moisture-sensitive and/or toxic (Stille); free carboxylic acid is often incompatible. |
| Decarboxylative Coupling | Aromatic carboxylate, Aryl triflate/halide | Bimetallic (Pd/Cu) systems | Variable | Avoids pre-formation of organometallic reagents, uses readily available carboxylic acids. | Newer methodology, may require specific activating groups or harsher conditions. |
Featured Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Multigram Scale)
This protocol is adapted from a robust, scalable synthesis using a palladium-on-carbon catalyst, which offers advantages in terms of cost and ease of removal compared to homogeneous catalysts.
dot
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
10% Palladium on carbon (Pd/C) (0.01 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
To a reaction flask, add 4-bromobenzoic acid, phenylboronic acid, sodium carbonate, and a solvent mixture of methanol and water.
-
Add the 10% Pd/C catalyst to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the heterogeneous Pd/C catalyst.
-
Transfer the filtrate to a clean beaker and acidify with concentrated HCl until the pH is ~2. A white precipitate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Expected Yield: 85-95%. This method is highly efficient and results in low levels of palladium contamination in the final product.[1]
Protocol 2: Grignard Reagent Carboxylation
This classical two-step approach involves the formation of an aryl Grignard reagent followed by its reaction with carbon dioxide (dry ice). Strict anhydrous conditions are paramount for success.
dot
Caption: Two-step workflow for Grignard carboxylation.
Materials:
-
4-Bromobiphenyl (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal, optional initiator)
-
Carbon dioxide, solid (Dry Ice)
-
Aqueous HCl (e.g., 6M)
Procedure:
Part A: Grignard Reagent Formation
-
Flame-dry all glassware and assemble under an inert atmosphere (Nitrogen or Argon).
-
Place magnesium turnings in the reaction flask.
-
Dissolve 4-bromobiphenyl in anhydrous ether and add a small portion to the magnesium.
-
If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling), add a crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir for an additional 1-2 hours to ensure complete reaction. The resulting grayish-brown solution is the Grignard reagent. Typical yields for this step are 80-95%.
Part B: Carboxylation
-
In a separate beaker, crush a generous excess of dry ice.
-
Slowly pour the prepared Grignard reagent solution over the crushed dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Slowly add aqueous HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Expected Overall Yield: ~70-85%. While catalyst-free, this method's sensitivity to conditions and limited functional group tolerance are significant considerations.
Conclusion
For the synthesis of biphenyl-4-carboxylic acid and its derivatives, the Suzuki-Miyaura coupling stands out as the most robust, high-yielding, and versatile method, making it the primary choice for many applications in research and development. Its tolerance for a wide array of functional groups is a significant advantage in complex molecule synthesis.
The Grignard reagent carboxylation route remains a valuable, cost-effective alternative, particularly when expensive palladium catalysts are to be avoided and the starting materials lack incompatible functional groups. However, it requires stringent control over reaction conditions. Other cross-coupling methods like Kumada and Negishi are powerful but offer fewer advantages over the Suzuki reaction for this specific transformation due to the reactivity of their organometallic reagents. As research progresses, modern techniques like decarboxylative coupling may offer more streamlined and environmentally benign pathways in the future. The ultimate choice of method will always depend on a careful evaluation of the project's specific goals, scale, budget, and available expertise.
References
A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 1,1'-Biphenyl-4-yl-boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and overall efficiency. This guide provides a head-to-head comparison of various catalysts for the Suzuki coupling of 1,1'-Biphenyl-4-yl-boronic acid, a key building block in the synthesis of functionalized quaterphenyls and other advanced materials.
This comparison focuses on the coupling of this compound with 4-bromotoluene, a representative aryl halide, to produce 4'-Methyl-1,1':4',1''-terphenyl. The performance of a traditional palladium catalyst, a modern Buchwald-Hartwig type catalyst, and a heterogeneous catalyst are evaluated based on experimental data.
Performance Comparison of Catalysts
The selection of an appropriate catalyst system is critical for achieving optimal results in the Suzuki-Miyaura coupling. The following table summarizes the performance of three distinct palladium-based catalysts in the coupling of this compound with 4-bromotoluene.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2 | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 95 |
| XPhos Pd G2 | 2 | K₃PO₄ | DMF/Ethanol/Water | 100 | 0.5-0.7 | 93 |
| Pd/C (10%) | 5 | K₂CO₃ | DMF/Water | 120 | 24 | 85 |
Catalytic Systems Overview
1. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Classical Choice
As one of the earliest and most widely used catalysts for the Suzuki coupling, Pd(PPh₃)₄ remains a reliable option for many applications. It is relatively stable to air and moisture, making it convenient to handle. In the model reaction, it demonstrates high efficacy, affording an excellent yield of the desired terphenyl product. However, it often requires longer reaction times and higher catalyst loadings compared to more modern systems.
2. XPhos Pd G2: The High-Performance Buchwald-Hartwig Pre-catalyst
The development of bulky, electron-rich phosphine ligands, such as XPhos, has revolutionized palladium-catalyzed cross-coupling reactions. The XPhos Pd G2 pre-catalyst is highly active, enabling rapid reaction times and excellent yields even with challenging substrates.[1] For the synthesis of the 4'-Methyl-1,1':4',1''-terphenyl, this catalyst system significantly reduces the reaction time to under an hour, a substantial improvement over the classical Pd(PPh₃)₄ catalyst.
3. Palladium on Carbon (Pd/C): The Heterogeneous and Recyclable Option
Heterogeneous catalysts, such as palladium on activated carbon, offer the significant advantage of easy separation from the reaction mixture and the potential for recycling. This can be particularly beneficial in large-scale industrial applications by reducing costs and minimizing palladium contamination in the final product. While the Pd/C catalyst provides a good yield in the model reaction, it typically requires more forcing conditions, including higher temperatures and longer reaction times, and a higher catalyst loading compared to its homogeneous counterparts.
Experimental Workflow and Mechanism
The general workflow for the Suzuki coupling of this compound with an aryl halide involves the careful mixing of the reactants, base, and catalyst in a suitable solvent system, followed by heating under an inert atmosphere. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic pathway involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki coupling of this compound and 4-bromotoluene using the compared catalysts. These protocols can be adapted for other substrates with appropriate optimization.
Protocol 1: Using Pd(PPh₃)₄
-
To a round-bottom flask, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using XPhos Pd G2
-
In a microwave vial, combine this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Add XPhos Pd G2 (0.02 mmol, 2 mol%).[1]
-
Seal the vial, and evacuate and backfill with an inert gas.
-
Add a degassed solvent mixture of DMF (3 mL), ethanol (1.5 mL), and water (0.75 mL).[1]
-
Heat the reaction mixture to 100°C in a microwave reactor for 30-40 minutes.[1]
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Using 10% Pd/C
-
To a pressure-tolerant reaction vessel, add this compound (1.5 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add 10% Palladium on carbon (0.05 mmol, 5 mol%).
-
Add a solvent mixture of DMF (8 mL) and water (2 mL).
-
Seal the vessel and heat the mixture to 120°C with vigorous stirring for 24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
The choice of catalyst for the Suzuki coupling of this compound has a significant impact on the reaction's efficiency. For rapid, high-yielding synthesis, modern Buchwald-Hartwig pre-catalysts such as XPhos Pd G2 are highly effective. The classical Pd(PPh₃)₄ remains a robust and reliable option, particularly when reaction time is not a critical constraint. For applications where catalyst recyclability and ease of removal are paramount, heterogeneous catalysts like Pd/C present a viable, albeit more demanding, alternative. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired reaction time, and cost considerations.
References
A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Cross-Coupling: Evaluating 1,1'-Biphenyl-4-yl-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of the performance of 1,1'-Biphenyl-4-yl-boronic acid against other commonly used organoboron reagents, supported by experimental data, to aid in the selection of the optimal reagent for various synthetic applications.
Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling
The following table summarizes the performance of various arylboronic acids in the Suzuki-Miyaura cross-coupling reaction with 1-bromo-4-fluorobenzene. The data highlights the conversion rates at different time points and temperatures, offering insights into the reactivity of each reagent.
| Organoboron Reagent | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 70 | 3 | ~95 |
| 8 | ~98 | ||
| 24 | ~98 | ||
| 48 | ~98 | ||
| 110 | 3 | ~98 | |
| 8 | ~99 | ||
| 24 | ~99 | ||
| 48 | ~99 | ||
| 4-Vinylphenylboronic acid | 70 | 3 | ~20 |
| 8 | ~30 | ||
| 24 | ~40 | ||
| 48 | ~50 | ||
| 110 | 3 | ~60 | |
| 8 | ~75 | ||
| 24 | ~85 | ||
| 48 | ~90 | ||
| 4-Carboxyphenylboronic acid | 70 | 3 | ~40 |
| 8 | ~55 | ||
| 24 | ~65 | ||
| 48 | ~70 | ||
| 110 | 3 | ~70 | |
| 8 | ~80 | ||
| 24 | ~88 | ||
| 48 | ~92 | ||
| 4-Fluorophenylboronic acid | 70 | 3 | ~98 |
| 8 | ~99 | ||
| 24 | ~99 | ||
| 48 | ~99 | ||
| 110 | 3 | ~99 | |
| 8 | ~100 | ||
| 24 | ~100 | ||
| 48 | ~100 |
Note on this compound: While direct comparative data under the exact same conditions was not available in the reviewed literature, Suzuki-Miyaura reactions utilizing this compound with various aryl halides consistently report high to excellent yields, often exceeding 90%. Its reactivity is generally considered to be comparable to or slightly greater than phenylboronic acid due to the electron-donating nature of the biphenyl group, which can facilitate the transmetalation step in the catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
The mixture is then heated to 80-100°C and stirred vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Benchmarking the green chemistry metrics of different biphenyl synthesis methods
For researchers, scientists, and drug development professionals, the synthesis of biphenyls is a fundamental process. However, with increasing emphasis on sustainable practices, evaluating the environmental impact of synthetic methodologies is crucial. This guide provides a comparative analysis of the green chemistry metrics for three common biphenyl synthesis methods: the Suzuki-Miyaura coupling, the Ullmann reaction, and Grignard reagent-based cross-coupling (Kumada coupling).
At a Glance: Comparing Green Chemistry Metrics
The following table summarizes the key green chemistry metrics for the synthesis of biphenyl from bromobenzene, providing a quantitative comparison of the different approaches.
| Metric | Suzuki-Miyaura Coupling | Ullmann Reaction | Grignard (Kumada) Coupling |
| Atom Economy (%) | ~68% | ~46% | ~86% |
| E-Factor | ~15-25 | ~20-30 | ~10-20 |
| Process Mass Intensity (PMI) | ~16-26 | ~21-31 | ~11-21 |
| Solvent | Often greener solvents possible (e.g., water, ethanol) | High-boiling polar aprotic solvents (e.g., DMF, NMP) | Ethereal solvents (e.g., THF, Diethyl ether) |
| Catalyst | Palladium-based (low loading) | Copper-based (often stoichiometric) | Nickel or Palladium-based |
| Temperature | Mild to moderate (RT to 100 °C) | High (150-250 °C) | Mild to moderate (0 °C to reflux) |
| Yield (%) | High to excellent (often >90%) | Moderate to good (50-80%) | Good to high (70-90%) |
In-Depth Analysis of Synthesis Methods
This section provides a detailed look at the experimental protocols for each method and the rationale behind their green chemistry metrics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the synthesis of biphenyls. It involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex.
Experimental Protocol (Greener Approach)
A mixture of bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst (e.g., 0.01 mol% Pd(OAc)2 with a suitable ligand) is prepared in a round-bottom flask. A solvent system of ethanol and water (e.g., 9:1 v/v, 5 mL) is added. The mixture is then heated to reflux (around 80-90 °C) and stirred for 1-2 hours until the reaction is complete (monitored by TLC). After cooling, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield biphenyl.[1][2]
Green Chemistry Considerations
-
Atom Economy: The atom economy is moderate, primarily due to the formation of byproducts from the boronic acid and the base.
-
E-Factor and PMI: These values are influenced by the amounts of solvents used in the reaction and purification steps. The use of greener solvents like ethanol and water can significantly improve these metrics compared to traditional methods using toluene or DMF.[3]
-
Advantages: The reaction is often high-yielding, proceeds under relatively mild conditions, and has a broad functional group tolerance. The development of highly active catalysts allows for very low catalyst loadings, minimizing metal waste. Furthermore, the use of aqueous solvent systems is a significant step towards greener synthesis.[4][5]
Ullmann Reaction
The Ullmann reaction is a classic method for synthesizing symmetrical biphenyls through the copper-mediated coupling of two aryl halide molecules.
Experimental Protocol (Traditional Method)
In a round-bottom flask, iodobenzene (2.0 mmol) and activated copper powder (2.0 mmol) are mixed in a high-boiling solvent such as dimethylformamide (DMF, 5 mL). The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours.[6][7] The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove the copper salts. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude biphenyl is then purified, often by distillation or recrystallization.
Green Chemistry Considerations
-
Atom Economy: The atom economy of the traditional Ullmann reaction is relatively low due to the formation of stoichiometric amounts of copper halide salts.
-
E-Factor and PMI: The high reaction temperatures necessitate the use of high-boiling, often toxic, polar aprotic solvents like DMF or NMP, leading to high E-Factor and PMI values.[8] The workup procedure also contributes to solvent waste.
-
Disadvantages: The harsh reaction conditions, the need for stoichiometric or excess amounts of copper, and often moderate yields are significant drawbacks from a green chemistry perspective.[4][7] Modern modifications using catalytic amounts of copper and ligands can improve the sustainability of this method.
Grignard Reagent-Based Cross-Coupling (Kumada Coupling)
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new C-C bond.
Experimental Protocol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 mmol) are placed. A solution of bromobenzene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added dropwise. The reaction is initiated, often with a small crystal of iodine, and the mixture is stirred until the magnesium is consumed, forming phenylmagnesium bromide.[9]
-
Coupling Reaction: In a separate flask, a solution of another equivalent of bromobenzene (1.0 mmol) and a nickel or palladium catalyst (e.g., 0.01-0.05 mol% NiCl2(dppp) or Pd(PPh3)4) in THF is prepared. The freshly prepared Grignard reagent is then added slowly to this solution at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for several hours until completion. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude biphenyl is purified by chromatography or recrystallization.[8][10]
Green Chemistry Considerations
-
Atom Economy: The Kumada coupling generally exhibits a good atom economy, with the main byproduct being magnesium salts.
-
E-Factor and PMI: The use of ethereal solvents like THF, which are necessary for the formation and stability of the Grignard reagent, contributes to the E-Factor and PMI. However, the overall mass intensity can be lower than that of the Ullmann reaction due to milder conditions and higher yields.
-
Challenges: Grignard reagents are highly reactive and sensitive to moisture and protic functional groups, which can limit the substrate scope. The formation of homocoupling byproducts (biphenyl from the Grignard reagent itself) can also occur.[9]
Logical Workflow for Metric Comparison
The following diagram illustrates the workflow for comparing the green chemistry metrics of the different biphenyl synthesis methods.
Workflow for comparing green chemistry metrics.
Conclusion
This comparative guide highlights the varying degrees of "greenness" among common biphenyl synthesis methods. While each method has its synthetic advantages, the Suzuki-Miyaura coupling, particularly with the adoption of greener solvents and low catalyst loadings, generally presents a more sustainable option in terms of waste generation and reaction conditions. The Grignard-based Kumada coupling also offers good atom economy but is limited by the reactivity of the Grignard reagent. The traditional Ullmann reaction, with its harsh conditions and poor atom economy, is the least green of the three. For researchers and professionals in drug development, considering these green chemistry metrics is essential for developing more sustainable and environmentally responsible synthetic processes.
References
- 1. youtube.com [youtube.com]
- 2. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students | Educación Química [elsevier.es]
- 10. Kumada Coupling [organic-chemistry.org]
Cross-Validation of Analytical Techniques for the Characterization of Biphenyl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the characterization of biphenyl derivatives, compounds of significant interest in pharmaceuticals, material science, and environmental analysis. The objective selection and cross-validation of analytical methods are paramount for ensuring data accuracy, reliability, and integrity throughout the research and development lifecycle.[1][2] This document outlines the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, presenting their performance characteristics and detailed experimental protocols to aid in method selection and validation.
Comparative Performance of Analytical Methods
The choice of an analytical technique for characterizing biphenyl derivatives is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.[3] The following table summarizes typical quantitative performance data for the analysis of biphenyl derivatives, providing a baseline for comparison and cross-validation. It is important to note that actual performance will vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling | Structural Elucidation, Isomer Differentiation | Functional Group Identification |
| Linearity (Range) | 0.1 - 100 µg/mL[1] | 0.01 - 1000 ng/mL[1] | Quantitative (qNMR) range is compound specific | Not typically used for quantification |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[1] | > 0.999 for qNMR | N/A |
| Accuracy (% Recovery) | 98% - 102%[1] | 99% - 101%[1] | High for qNMR | N/A |
| Precision (% RSD) | < 2.0%[1] | < 1.5%[1] | < 1.0% for qNMR | N/A |
| Limit of Detection (LOD) | ~0.05 µg/mL[1] | ~0.005 ng/mL[1] | µg to mg range | mg range |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[1] | ~0.01 ng/mL[1] | µg to mg range | N/A |
| Selectivity | Moderate to High (dependent on column and detector)[4] | High (based on mass fragmentation) | Very High (for structural isomers) | Moderate (for functional groups) |
| Sample Throughput | High[3] | Moderate to High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are fundamental for the replication and validation of analytical methods. The following protocols are based on established methods for the characterization of biphenyl derivatives.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine quantification and purity assessment of biphenyl derivatives in bulk drug substances and formulations.[1]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[1]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or a biphenyl stationary phase for enhanced selectivity of aromatic compounds.[1][5][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is a good starting point.[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.[3]
-
Column Temperature: 30 °C.[3]
-
UV Detection: Wavelength selection should be based on the UV absorbance maximum of the specific biphenyl derivative (e.g., 254 nm or 260 nm).[3][7]
Sample Preparation:
-
Prepare a stock solution of the biphenyl derivative standard in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[3]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations.[8]
-
Dissolve the sample in the mobile phase to a concentration within the linear range of the assay.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
Data Analysis:
-
Identify the biphenyl derivative peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the biphenyl derivative in the sample by interpolation from the calibration curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly sensitive and selective, making it ideal for the identification and quantification of volatile and semi-volatile biphenyl derivatives, including the analysis of impurities at trace levels.[9]
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[8]
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]
-
Oven Temperature Program: A typical program starts at 60-80 °C, holds for 1-2 minutes, then ramps up to 250-310 °C.[10][11]
-
MS Interface Temperature: 280 °C.[10]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[11]
-
Mass Scan Range: m/z 45-500.[10]
Sample Preparation:
-
Prepare a stock solution of the biphenyl derivative in a volatile organic solvent such as dichloromethane, hexane, or acetonitrile at a concentration of 1 mg/mL.[8][9]
-
Create calibration standards by serial dilution of the stock solution.[8]
-
For solid samples, an extraction step using a suitable solvent, potentially aided by ultrasonication, may be necessary.[8] Liquid-liquid extraction or solid-phase extraction (SPE) can be used for complex matrices.[9]
-
Ensure the sample is free from particles by centrifuging or filtering.[9]
Data Analysis:
-
The mass spectrum of a biphenyl derivative will show a prominent molecular ion peak and characteristic fragmentation patterns. For example, Biphenyl-4-yl-p-tolyl-methanone is expected to show a molecular ion at m/z 272 and fragments at m/z 257, 181, and 91.[8]
-
Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the definitive structural elucidation of biphenyl derivatives, providing detailed information about the chemical environment of each atom.
Instrumentation and Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[12]
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For 1,1'-Biphenyl, typical signals appear around δ 7.41 (t) and 7.64 (d) ppm in CDCl₃.[13][14]
-
¹³C NMR: Provides information on the carbon skeleton. For 1,1'-Biphenyl, signals are observed at approximately δ 127.2, 127.3, 129.8, and 141.3 ppm in CDCl₃.[13]
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to fully assign the structure.
-
¹⁹F NMR: Highly sensitive for the analysis of fluorinated biphenyl derivatives.[15]
-
Sample Preparation:
-
Dissolve 5-10 mg of the biphenyl derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the molecular structure.
-
Comparison of the acquired spectra with known reference spectra or theoretical predictions can confirm the identity of the compound.[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a biphenyl derivative.
Instrumentation and Parameters:
-
FT-IR Spectrometer: A standard FT-IR spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) is common for solid and liquid samples. KBr pellets or thin films can also be used.[17]
-
Spectral Range: Typically 4000-400 cm⁻¹.
Sample Preparation:
-
For ATR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
For KBr pellets, a small amount of the sample is ground with KBr powder and pressed into a thin pellet.
Data Analysis:
-
The presence of characteristic absorption bands in the IR spectrum indicates specific functional groups. For a biphenyl derivative, one would expect to see:
-
C-H stretching from the aromatic rings (~3100-3000 cm⁻¹).
-
C=C aromatic stretching vibrations (~1600-1450 cm⁻¹).
-
C-H out-of-plane bending vibrations, which can indicate the substitution pattern on the phenyl rings (~900-675 cm⁻¹).[18]
-
Bands corresponding to other functional groups present on the biphenyl scaffold (e.g., O-H stretch for hydroxylated biphenyls around 3382 cm⁻¹).
-
Mandatory Visualizations
To facilitate a deeper understanding of the cross-validation process and the analytical workflow, the following diagrams are provided.
Caption: A logical workflow for the cross-validation of analytical techniques.
Caption: A generalized experimental workflow for the analysis of biphenyl derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
1,1'-Biphenyl-4-yl-boronic acid proper disposal procedures
Proper disposal of 1,1'-Biphenyl-4-yl-boronic acid is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a member of the boronic acid family, this compound requires careful handling and should be managed as hazardous waste. Adherence to the following procedures will mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2][3][4] If there is a risk of dust formation, a NIOSH-approved respirator should be used.[1][4]
-
Ventilation: All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[2][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[5][6]
-
Incompatible Materials: Store this compound and its waste away from incompatible materials such as strong oxidizing agents and strong acids.[1][6] Never mix boronic acid waste with other chemicals like bleach or ammonia, as this could lead to dangerous reactions.[2][3]
**Hazard Summary
| Hazard Classification | Category | Hazard Statement | Citations |
| Skin Irritation | 2 | Causes skin irritation. | [1][2] |
| Eye Irritation | 2A | Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation. | [1][2] |
| Acute toxicity, oral | 4 | Harmful if swallowed. | [6] |
Step-by-Step Disposal Protocol
The primary and recommended method for disposing of this compound is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4][7]
Method 1: Hazardous Waste Collection (Recommended)
This is the standard and safest procedure for all quantities of this compound waste.
1. Waste Characterization and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[2][4]
-
Segregate boronic acid waste from other chemical waste streams to prevent unintended reactions.[2]
2. Waste Collection:
-
Solid Waste: Collect unused reagent or contaminated solids (e.g., filter paper, gloves, weighing paper) in a designated, sealable container.[2][4]
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[2][4]
3. Container Management and Labeling:
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with tightly fitting caps.[4][8] Whenever possible, use the original container.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2][9]
4. Storage and Final Disposal:
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until collection.[2][4]
-
Disposal: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][10]
5. Decontamination of Empty Containers:
-
Empty containers must be properly decontaminated before disposal.[2]
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[2][8]
-
The first rinsate must be collected and disposed of as liquid hazardous waste.[2] Subsequent rinsates may also need to be collected depending on institutional policy.
-
Once cleaned, the container can be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2]
Method 2: In-Lab Neutralization of Small Quantities (Use with Caution)
For very small quantities, neutralization may be an option if, and only if, it is explicitly permitted by your institution and local wastewater authority.[1][3][11] Boronic acids are weak acids and can be neutralized with a mild base.[1][3]
Experimental Protocol for Neutralization:
Materials:
-
Small quantity of this compound waste (solid or aqueous solution).
-
Mild base solution (e.g., 5-10% sodium bicarbonate).
-
pH paper or pH meter.
-
Stir plate and stir bar.
-
Beaker large enough to hold the reaction mixture.
-
Appropriate PPE and use of a chemical fume hood are mandatory.[1][11]
Procedure:
-
If neutralizing a solid, dissolve it in a minimal amount of water in the beaker.[1]
-
Place the beaker on a stir plate within a chemical fume hood and begin stirring.
-
Slowly add the mild base solution dropwise to the stirring boronic acid solution. Be cautious, as heat may be generated.[11]
-
Continuously monitor the pH of the solution.
-
Continue adding the base until the pH is stabilized between 5.5 and 9.0.[1][11]
-
Once neutralized, and with confirmed permission from your EHS office, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water).[1][11]
Spill and Emergency Procedures
In the event of a spill, immediate action is required to contain the material and protect personnel.
-
Evacuate and Secure: Alert others in the area and restrict access.[4]
-
Ventilate: Ensure the area is well-ventilated. Avoid breathing in dust.[9]
-
Personal Protection: Don the appropriate PPE before attempting cleanup.[4][9]
-
Containment:
-
Cleanup: Collect all contaminated absorbent material and cleaning supplies and place them into a sealed container labeled as hazardous waste.[4][9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Do Not Use Drains: Do not allow the spilled product or cleanup materials to enter drains.[7][9]
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. angenechemical.com [angenechemical.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 1,1'-Biphenyl-4-yl-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of 1,1'-Biphenyl-4-yl-boronic acid. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.
Immediate Safety Precautions
When working with this compound, it is imperative to use a comprehensive suite of personal protective equipment (PPE) to prevent exposure. The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects eyes from dust particles and potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat.[2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the solid compound or if dust may be generated.[2] | Minimizes the risk of inhaling dust particles and causing respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are unobstructed and functional.[1]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[1]
-
Avoid generating dust when transferring the solid. Use a spatula or other appropriate tools for transfers.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Wash hands with soap and water after handling, even if gloves were worn.
-
Caption: Safe handling workflow for this compound.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[2]
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Place contaminated solid materials such as gloves, weighing paper, and absorbent pads into a designated, clearly labeled, and sealable container for solid hazardous waste.[4]
-
Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled, and sealable container for liquid hazardous waste.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Decontamination of Glassware:
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This initial rinse must be collected and disposed of as liquid hazardous waste.[4]
-
Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt. This should be followed by a water rinse. All rinsates from this step should also be collected as liquid hazardous waste.[4]
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[4]
Waste Storage and Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[2] Leave chemicals in their original containers whenever possible.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
